molecular formula C11H18N2O2 B060671 ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 175277-08-4

ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B060671
CAS No.: 175277-08-4
M. Wt: 210.27 g/mol
InChI Key: KTNRGKIYKQZOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C 11 H 18 N 2 O 2 and a molecular weight of 210.27 g/mol . This pyrazole-carboxylate derivative is provided as a high-purity material for research and development purposes. Pyrazole derivatives are a significant class of heterocyclic compounds frequently employed in scientific research, particularly in medicinal chemistry and agrochemical development. They are widely utilized as key synthetic intermediates and core scaffolds in the exploration of new biologically active molecules. Researchers value this compound for its potential in constructing more complex molecular architectures. This product is intended for use by qualified laboratory professionals only. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)12-13(9)11(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNRGKIYKQZOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646606
Record name Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-08-4
Record name Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate: Current Status of Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The compound is ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate. Its chemical structure consists of a pyrazole ring substituted at the 1-position with a tert-butyl group, at the 3-position with a methyl group, and at the 5-position with an ethyl carboxylate group.

It is critical to distinguish this compound from its isomers , for which some data is available. Notably, the isomer ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS Number: 133261-10-6) features a different substitution pattern on the pyrazole ring, which significantly influences its chemical and physical properties.

A definitive CAS number for this compound could not be located, suggesting it may not be a widely synthesized or commercially available compound.

Physicochemical Properties

Due to the absence of experimental data for the target compound, a precise summary of its quantitative physicochemical properties cannot be provided. However, based on the properties of analogous pyrazole esters, the following characteristics can be inferred:

PropertyPredicted Value/RangeNotes
Molecular Formula C₁₁H₁₈N₂O₂---
Molecular Weight 210.27 g/mol ---
Appearance Likely a solid or oilBased on similar pyrazole esters.
Melting Point Not availableHighly dependent on crystalline structure.
Boiling Point Not availableExpected to be > 200 °C at atmospheric pressure.
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and have low solubility in water.Typical for small organic esters.
pKa Not availableThe pyrazole ring is weakly basic.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a general synthetic approach for this class of compounds involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine.

A plausible synthetic route is visualized in the workflow diagram below. This represents a generalized approach and would require optimization for the specific target molecule.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product Formation Reactant_A Ethyl 2,4-dioxo-pentanoate (or similar β-ketoester) Reaction Cyclocondensation Reactant_A->Reaction Reactant_B tert-Butylhydrazine Reactant_B->Reaction Product Ethyl 1-(tert-butyl)-3-methyl-1H- pyrazole-5-carboxylate Reaction->Product

Generalized synthetic workflow for pyrazole carboxylates.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of an appropriate β-ketoester in a suitable solvent (e.g., ethanol, acetic acid), add tert-butylhydrazine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete cyclization.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole carboxylate.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways.

However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Therefore, without experimental data, the biological profile of the title compound remains unknown.

The logical relationship for investigating the biological potential of a novel pyrazole compound is outlined below.

G Start Synthesized Compound: Ethyl 1-(tert-butyl)-3-methyl-1H- pyrazole-5-carboxylate Screening In vitro Biological Screening (e.g., enzyme assays, cell-based assays) Start->Screening Hit_Identified Identification of Biological 'Hit' Screening->Hit_Identified No_Activity No Significant Activity Screening->No_Activity Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identified->Lead_Optimization In_Vivo In vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Logical workflow for the biological evaluation of a novel chemical entity.

Conclusion

Navigating the Ambiguities of Pyrazole Nomenclature: A Case Study of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the chemical identity of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate reveals significant ambiguity in its structural definition across chemical databases and a notable absence of definitive characterization in peer-reviewed scientific literature. This lack of a verifiable structure precludes the development of an in-depth technical guide as requested, highlighting a critical challenge in chemical data consistency and the importance of rigorous spectroscopic or crystallographic validation.

The inquiry for a detailed technical guide on this compound, intended for a scientific audience, necessitates a precise understanding of its molecular architecture. However, an extensive search of chemical supplier databases and scientific literature has uncovered conflicting information and a lack of primary research data to unequivocally confirm the structure corresponding to this specific IUPAC name.

The Challenge of Isomeric Specificity

The core of the issue lies in the substitution pattern of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The requested name specifies a tert-butyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position.

Our investigation revealed several similarly named compounds, each with a different arrangement of these substituents. For instance, commercially available compounds are often listed as "ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate" or "ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate". These are distinct isomers with potentially different physical, chemical, and biological properties. The subtle but significant difference in numbering highlights the importance of precise nomenclature in chemistry.

A logical representation of the requested molecule, assuming standard IUPAC naming conventions, is presented below. This diagram illustrates the connectivity of the atoms as dictated by the name "this compound".

Technical Guide: Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the chemical identity of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate and its closely related isomers. Due to the limited availability of specific data for the requested compound, this document provides key information on its constitutional isomers to aid in research and development.

Chemical Identity and Data Presentation

An extensive search for "this compound" did not yield a specific, confirmed CAS number or a comprehensive dataset. However, data for several constitutional isomers are available. These isomers share the same molecular formula and molecular weight but differ in the arrangement of substituents on the pyrazole ring. Such differences can lead to distinct chemical, physical, and biological properties.

The table below summarizes the available quantitative data for these related compounds, facilitating a clear comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate519056-54-3C₁₁H₁₈N₂O₂210.27
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate133261-10-6C₁₁H₁₈N₂O₂210.27
Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate916791-97-4C₁₀H₁₆N₂O₂196.25[1]

Note: The molecular formula for the requested compound, this compound, would be C₁₁H₁₈N₂O₂, with a calculated molecular weight of 210.27 g/mol .

Experimental Protocols: General Synthesis of Pyrazole Carboxylates

General Reaction Scheme:

A substituted hydrazine (in this case, tert-butylhydrazine) is reacted with a β-ketoester containing the desired substituents for the pyrazole ring. The initial condensation reaction forms a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the pyrazole ring.

Conceptual Workflow for Synthesis:

G Conceptual Synthesis Workflow A 1,3-Dicarbonyl Compound (e.g., Ethyl 2-methyl-2,4-dioxobutanoate) C Condensation Reaction A->C B tert-Butylhydrazine B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization & Dehydration D->E F Ethyl 1-(tert-butyl)-3-methyl- 1H-pyrazole-5-carboxylate E->F

Caption: Conceptual workflow for the synthesis of the target pyrazole.

Significance in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. Its derivatives are known to exhibit diverse biological activities, including but not limited to:

  • Anti-inflammatory: As seen in celecoxib.

  • Anticancer: Targeting various signaling pathways.

  • Antimicrobial: Showing efficacy against bacteria and fungi.

  • Neurological: Acting on receptors in the central nervous system.

The specific substituents on the pyrazole ring play a crucial role in modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The tert-butyl group, for instance, can increase lipophilicity, potentially enhancing membrane permeability, while the methyl and ethyl carboxylate groups can be sites for further chemical modification to optimize biological activity and drug-like properties.

Illustrative Signaling Pathway Involvement:

The diagram below illustrates a hypothetical scenario where a pyrazole derivative, upon binding to a receptor, modulates a downstream signaling pathway, a common mechanism of action for drugs containing this scaffold.

G Hypothetical Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular A Pyrazole Derivative B Cell Surface Receptor A->B Binding C Signal Transduction (e.g., Kinase Cascade) B->C Activation D Transcription Factor Activation C->D E Gene Expression D->E F Cellular Response E->F

Caption: Hypothetical signaling pathway modulated by a pyrazole derivative.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and characterization of such novel compounds. This guide details the principles and expected outcomes for the analysis of the title compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis

The synthesis of substituted pyrazoles can be achieved through various established methods. A common and effective route is the condensation reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target molecule, a plausible synthetic pathway would involve the reaction of an appropriate β-ketoester with tert-butylhydrazine.

Experimental Protocol: Synthesis of a Substituted Pyrazole

A general procedure for the synthesis of a pyrazole derivative involves the following steps:

  • Reaction Setup: To a solution of the chosen β-ketoester in a suitable solvent such as ethanol or acetic acid, an equimolar amount of the corresponding hydrazine (in this case, tert-butylhydrazine) is added dropwise at room temperature or 0 °C.

  • Reaction Progression: The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final pyrazole product.

Spectroscopic Data

While specific data for this compound is not available, the following tables present expected and observed data for structurally similar compounds. This information serves as a valuable reference for the interpretation of experimentally obtained spectra for the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole-H~6.5s-
-OCH₂CH₃~4.3q~7.1
-CH₃ (pyrazole)~2.3s-
-C(CH₃)₃~1.6s-
-OCH₂CH₃~1.3t~7.1

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O~162
C (pyrazole, attached to N)~150
C (pyrazole, attached to C=O)~140
C (pyrazole, attached to methyl)~145
C-H (pyrazole)~110
-C (CH₃)₃~60
-OC H₂CH₃~61
-C (CH₃)₃~30
-C H₃ (pyrazole)~14
-OCH₂C H₃~14

Table 3: Predicted IR Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)~1720Strong
C=N (pyrazole ring)~1550Medium
C-H (aromatic/heteroaromatic)~3100Medium
C-H (aliphatic)2850-3000Medium-Strong
C-O (ester)1100-1300Strong

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z
[M]⁺224
[M+H]⁺225
[M-C₂H₅]⁺195
[M-OC₂H₅]⁺179
[M-COOC₂H₅]⁺151

Experimental Protocols for Spectroscopic Analysis

4.1 NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

4.2 IR Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

4.3 Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a novel chemical entity like this compound.

Synthesis_Workflow Start Starting Materials (β-Ketoester, tert-Butylhydrazine) Reaction Condensation Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Product Pure Product: Ethyl 1-(tert-butyl)-3-methyl- 1H-pyrazole-5-carboxylate Purification->Product

Caption: Synthetic workflow for a substituted pyrazole.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic analysis.

The Rising Therapeutic Potential of N-tert-butyl Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry, yielding numerous compounds with a wide array of biological activities. Among these, N-tert-butyl pyrazole derivatives have emerged as a particularly promising class of molecules. The sterically bulky tert-butyl group at the N1 position can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the current research on the biological activities of N-tert-butyl pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.

Anticancer Activity

N-tert-butyl pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected N-tert-butyl pyrazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to quantify their potency.

Compound IDCancer Cell LineActivity (IC50/GI50 in µM)Reference CompoundReference Activity (µM)
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamideHCT-116 (Colon)3.275-Fluorouracil3.70
HT-29 (Colon)8.995-Fluorouracil12.36
SW-620 (Colon)14.805-Fluorouracil14.80
3,5-ditert-butyl-1H-pyrazole (L5)CFPAC-1 (Pancreatic)>10Cisplatin-
PANC-1 (Pancreatic)>10Cisplatin-
MDA-MB-231 (Breast)>10Cisplatin-
MCF-7 (Breast)>10Cisplatin-
CaSki (Cervical)>10Cisplatin-
HeLa (Cervical)>10Cisplatin-
(E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a)----
(E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f)----

Note: The table is populated with data from available search results. A comprehensive table would require a systematic literature review beyond the scope of this interaction.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]

Materials:

  • N-tert-butyl pyrazole derivatives

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the N-tert-butyl pyrazole derivatives in the cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Several pyrazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. Key signaling pathways involved include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases. Some derivatives have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][3]

apoptosis_pathway N_tert_butyl_pyrazole N-tert-butyl Pyrazole Derivative Bcl2 Bcl-2 N_tert_butyl_pyrazole->Bcl2 inhibition p53 p53 N_tert_butyl_pyrazole->p53 activation Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution p53->Bax upregulation

Caption: Intrinsic apoptosis pathway potentially modulated by N-tert-butyl pyrazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-tert-butyl pyrazole derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected N-tert-butyl pyrazole derivatives against various microbial strains.

Compound IDMicrobial StrainActivity (MIC in µg/mL)Reference CompoundReference Activity (µg/mL)
Pyrazole Derivative 3Escherichia coli (Gram-negative)0.25Ciprofloxacin0.5
Pyrazole Derivative 4Streptococcus epidermidis (Gram-positive)0.25Ciprofloxacin4
Pyrazole Derivative 2Aspergillus niger (Fungus)1Clotrimazole-

Note: The table is populated with data from available search results. A comprehensive table would require a systematic literature review. The specific structures of "Pyrazole Derivative 2, 3, and 4" are detailed in the cited literature.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • N-tert-butyl pyrazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate liquid medium

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the N-tert-butyl pyrazole derivatives in the microtiter plate wells containing broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

mic_workflow start Start prepare_compound Prepare Serial Dilutions of N-tert-butyl Pyrazole Derivative start->prepare_compound prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read and Record Results incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. N-tert-butyl pyrazoles are being investigated as potentially more selective and potent anti-inflammatory agents.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX inhibitory activity of selected pyrazole derivatives. The half-maximal inhibitory concentration (IC50) and selectivity index (SI) are provided.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 2a-0.01987-
Compound 3b-0.0394322.21
Compound 4a-0.0612414.35
Compound 5b-0.0387317.47
Compound 5e-0.0391413.10
Celecoxib (Reference)-->178

Note: The table is populated with data from available search results.[5][6] A comprehensive table would require a systematic literature review. The specific structures of the numbered compounds are detailed in the cited literature.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • N-tert-butyl pyrazole derivatives

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: Add the N-tert-butyl pyrazole derivatives at various concentrations to the wells of a 96-well plate. Add the enzyme solution and incubate.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Reaction Termination: Stop the reaction after a defined time.

  • PGE2 Measurement: Measure the amount of PGE2 produced using an EIA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[7]

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Homeostasis Physiological Functions Prostaglandins_Physiological->Homeostasis Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation N_tert_butyl_pyrazole N-tert-butyl Pyrazole Derivative N_tert_butyl_pyrazole->COX2 selective inhibition

Caption: Inhibition of the COX-2 pathway by N-tert-butyl pyrazole derivatives.

Conclusion

N-tert-butyl pyrazole derivatives represent a versatile and promising scaffold in drug discovery. The data presented in this guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic applications of this chemical class. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety profiles of lead compounds. The continued investigation of N-tert-butyl pyrazoles holds the potential to deliver novel and effective therapies for a range of human diseases.

References

The Pivotal Role of Pyrazole Carboxylates in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. When functionalized with a carboxylate group, this scaffold transforms into a versatile building block, giving rise to a plethora of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of pyrazole carboxylates, underscoring their significance in the discovery of novel therapeutic agents.

Synthetic Strategies for Pyrazole Carboxylates

The construction of the pyrazole carboxylate core can be achieved through several reliable synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classical and widely employed method for the preparation of pyrazoles. It involves the condensation of a β-ketoester with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.[1][2][3]

Detailed Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [2]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the ketoester), add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the solid product by filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is another powerful tool for the synthesis of pyrazoles. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent. The regioselectivity of the cycloaddition is a key consideration in this approach.[4][5]

Detailed Experimental Protocol: Synthesis of a Tetrasubstituted Pyrazole via 1,3-Dipolar Cycloaddition [5]

  • Generation of the Nitrile Imine: In a reaction vessel, dissolve the appropriate hydrazonoyl halide (1.0 mmol) in a suitable solvent such as THF or chloroform. Add a base, typically triethylamine (1.2 mmol), at room temperature to generate the nitrile imine in situ.

  • Cycloaddition: To the solution containing the nitrile imine, add the alkyne or alkene dipolarophile (1.1 mmol). The reaction mixture is typically stirred at room temperature or gently heated to drive the cycloaddition to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove the triethylamine hydrohalide salt. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis from α,β-Unsaturated Ketones

Pyrazoles can also be synthesized from α,β-unsaturated ketones (chalcones) and hydrazine derivatives. This method proceeds through the formation of a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[6][7]

Detailed Experimental Protocol: Synthesis of a Pyrazole from a Chalcone and Hydrazine [6]

  • Reaction Setup: Dissolve the α,β-unsaturated ketone (1.0 mmol) and hydrazine hydrate or a substituted hydrazine (1.1 mmol) in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction is monitored by TLC.

  • Oxidation (if necessary): In many cases, the initial product is a pyrazoline, which requires subsequent oxidation to the aromatic pyrazole. This can often be achieved in situ or in a separate step using an oxidizing agent such as iodine, air, or a mild chemical oxidant.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Biological Activities and Therapeutic Potential

Pyrazole carboxylates have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Anticancer Activity

Numerous pyrazole carboxylate derivatives have been reported to exhibit potent anticancer activity against a variety of cancer cell lines.[8][9][10][11] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling, such as protein kinases.

Table 1: Anticancer Activity of Representative Pyrazole Carboxylate Derivatives

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Compound 22 EGFR InhibitorMCF7Breast Cancer3.15[8]
Compound 23 EGFR InhibitorA549Lung Cancer2.82[8]
Compound 29 CDK2 InhibitorHepG2Liver Cancer10.05[8]
Compound 36 CDK2 Inhibitor--0.199[8]
3f Apoptosis InducerMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[9]
L2 -CFPAC-1Pancreatic Cancer61.7[12]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Many pyrazole carboxylates have been designed and synthesized as potent and selective inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[13][14][15][16][17][18]

Table 2: Anti-inflammatory Activity of Representative Pyrazole Carboxylate Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (SI)Reference
15c COX-20.05998.71[15]
15d COX-20.06289.52[15]
19d COX-20.08128.56[15]
5f COX-21.509.56[13]
6f COX-21.158.31[13]
23 COX-20.74-[19]
Antimicrobial Activity

Pyrazole carboxylates have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[20][21][22] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency.

Table 3: Antimicrobial Activity of Representative Pyrazole Carboxylate Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
21a Aspergillus niger2.9[21]
21a Staphylococcus aureus62.5[21]
3 Escherichia coli0.25[22]
4 Streptococcus epidermidis0.25[22]
2 Aspergillus niger1[22]
18 E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium<1[20]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole carboxylates are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Inhibition of Cyclooxygenase (COX) Pathway

A primary mechanism of anti-inflammatory action for many pyrazole carboxylates is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandin H2 (PGH2) Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) Prostaglandins_H2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2->Prostaglandins_H2 Pyrazole_Carboxylate Pyrazole Carboxylate (e.g., Celecoxib) Pyrazole_Carboxylate->COX2 Inhibition RTK_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Signaling_Proteins Downstream Signaling Proteins (e.g., GRB2, SOS) Dimerization->Signaling_Proteins Ras Ras Signaling_Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole_Carboxylate Pyrazole Carboxylate Kinase Inhibitor Pyrazole_Carboxylate->Dimerization Inhibition Drug_Discovery_Workflow Building_Blocks Pyrazole Carboxylate Building Blocks Library_Synthesis Combinatorial Library Synthesis Building_Blocks->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation & SAR Studies Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Preclinical Preclinical Studies (In vivo efficacy & toxicology) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

References

The Rise of a Privileged Scaffold: A Technical Guide to Substituted Pyrazole Esters in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile core for designing molecules that can interact with a wide array of biological targets.[3][4] Among the vast library of pyrazole derivatives, substituted pyrazole esters represent a particularly significant class, appearing in compounds with a broad spectrum of pharmacological activities, from anti-inflammatory to antibacterial agents.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, and significance of substituted pyrazole esters for professionals in research and drug development.

I. Discovery and Synthesis of the Pyrazole Ester Core

The synthesis of the pyrazole ring is a well-established field, with modern methods offering high efficiency and versatility. The ester functionality is typically introduced either during the primary ring formation or by subsequent modification of a pyrazole carboxylic acid precursor.

Key Synthetic Methodologies:
  • Knorr Pyrazole Synthesis: The classical and most fundamental method involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[7] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazolone ring, a tautomer of the hydroxypyrazole ester.[8][9][10][11]

  • Multicomponent Reactions (MCRs): Modern synthetic strategies increasingly rely on MCRs, which allow for the construction of complex, fully substituted pyrazoles in a single step from three or more starting materials.[12][13] These reactions are highly efficient and atom-economical.[14] For instance, a one-pot reaction of aldehydes, β-ketoesters, and hydrazines can directly yield substituted pyrazole-4-carboxylates.[14][15]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an α,β-unsaturated ester.[5][16] This approach offers a high degree of control over the substitution pattern of the final pyrazole ester.

The general workflow for synthesizing a pyrazole ester, exemplified by the Knorr synthesis, involves the condensation of starting materials to form the core heterocyclic ring, which is then isolated and purified.

G cluster_start Starting Materials cluster_process Reaction & Cyclization cluster_end Product & Purification A β-Ketoester C Acid-Catalyzed Condensation A->C B Hydrazine Derivative B->C D Intramolecular Cyclization & Dehydration C->D Forms Hydrazone Intermediate E Crude Pyrazole Ester (or Pyrazolone) D->E F Purification (e.g., Recrystallization) E->F G Pure Substituted Pyrazole Ester F->G

Fig. 1: Generalized workflow for the Knorr synthesis of pyrazole esters.

II. Significance and Biological Activities

Substituted pyrazole esters are integral to the discovery of new therapeutic agents due to their diverse and potent biological activities. Their significance spans multiple fields of medicine and agriculture.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[17] The blockbuster anti-inflammatory drug Celecoxib, a pyrazole derivative, selectively inhibits COX-2, reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[18][19] Research has shown that novel pyrazole esters can exhibit significant COX-2 inhibitory activity, with some compounds showing potency comparable or superior to celecoxib.[20][21]

The mechanism involves blocking the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Substituted Pyrazole Ester (COX-2 Inhibitor) Inhibitor->Block Block->COX2 Inhibition

Fig. 2: Mechanism of action for pyrazole esters as COX-2 inhibitors.
Antibacterial Activity

With the rise of antibiotic resistance, there is a critical need for new antibacterial agents. Substituted pyrazole esters have emerged as a promising class of compounds in this area.[22][23] Certain triazole-containing pyrazole ester derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6]

The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase II/IV.[6][24] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This targeted mechanism makes them attractive candidates for further development.

Other Therapeutic Areas

The versatility of the pyrazole ester scaffold extends to numerous other biological activities, including:

  • Anticancer: Some derivatives induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][20][25]

  • Antiviral: Pyrazole esters have been investigated as inhibitors of viral replication, with activity reported against viruses like West Nile Virus and Tobacco Mosaic Virus.[5][26]

  • Antifungal: Many pyrazole structures show significant activity against fungal pathogens.[27]

  • Neuroprotective: Certain pyrazoles have shown the ability to protect neurons from damage in toxicity models.[28]

III. Structure-Activity Relationship (SAR)

The biological activity of substituted pyrazole esters is highly dependent on the nature and position of substituents on the pyrazole ring and the ester group. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.[29][30][31] For example, in a series of antibacterial triazole-containing pyrazole esters, it was found that electron-donating groups at certain positions enhanced activity, while electron-withdrawing groups were beneficial at other positions.[6] This highlights the nuanced electronic and steric requirements for potent biological activity.

G cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_R3 R3 Substituent (Ester Group) Core Pyrazole Ester Core R1_Effect Modulates: - Lipophilicity - Target Binding (e.g., COX-2 S1 pocket) Core->R1_Effect Position 1 (e.g., Aryl group) R2_Effect Modulates: - Potency - Selectivity Core->R2_Effect Positions 3, 4, 5 (e.g., CF3, CH3) R3_Effect Modulates: - Solubility - Pro-drug potential - Metabolic Stability Core->R3_Effect Ester Moiety Activity Biological Activity (e.g., IC50, MIC) R1_Effect->Activity R2_Effect->Activity R3_Effect->Activity

Fig. 3: Logical relationships in SAR studies of pyrazole esters.

IV. Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activities of various substituted pyrazole derivatives, including esters and related analogues.

Table 1: Anti-inflammatory and COX-2 Inhibitory Activity

Compound ID In Vivo Anti-inflammatory (% Inhibition) In Vitro COX-2 IC₅₀ (µM) Selectivity Index (SI) (COX-1/COX-2) Reference
Celecoxib ~82.8% 0.045 327 [18][21]
Compound 5u 80.63% 1.79 74.92 [18]
Compound 5s 78.09% 2.11 72.95 [18]
Compound 8b Potent 0.043 316 [21]
Compound 8g Potent 0.045 268 [21]

IC₅₀ is the half-maximal inhibitory concentration. SI indicates selectivity for COX-2 over COX-1.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound ID S. aureus (µg/mL) L. monocytogenes (µg/mL) E. coli (µg/mL) S. gallinarum (µg/mL) Reference
Ciprofloxacin 8 4 4 2 [6]
Compound 4d 4 2 4 0.5 [6]
Compound 7g 16 15 14 N/A [32]
Thiazolo-pyrazole 17 4 (MRSA) N/A N/A N/A [24]

MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.

V. Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are representative protocols for the synthesis and evaluation of pyrazole esters and their precursors.

Protocol 1: General Synthesis of Triazole-Containing Pyrazole Ester (e.g., Compound 4a)[6]
  • Synthesis of Pyrazole Carboxylic Acid (Intermediate):

    • Dissolve substituted phenylhydrazine in ethanol.

    • Add ethyl acetoacetate and react to form the pyrazolone intermediate.

    • Treat the intermediate with Vilsmeier-Haack Reagent (DMF/POCl₃) to obtain the corresponding 5-chloro-pyrazole-4-carbaldehyde.

    • Oxidize the aldehyde using KMnO₄ to yield the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

  • Synthesis of Triazole Alcohol (Intermediate):

    • Prepare the 1-phenyl-1H-1,2,4-triazol-3-ol from phenylhydrazine hydrochloride and urea under acidic conditions with formic acid.

  • Esterification (Final Step):

    • To a solution of the pyrazole carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the acid chloride.

    • Dissolve the resulting acid chloride and the triazole alcohol (1.0 eq) in dry DCM.

    • Add triethylamine (1.2 eq) and stir at room temperature for 5-8 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the final pyrazole ester.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay[21]
  • Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2 enzymes.

  • Method: Use a commercial enzyme immunoassay (EIA) kit (e.g., from Cayman Chemical, No. 560131).

  • Procedure:

    • Prepare various concentrations of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound solution.

    • Incubate for a short period at a specified temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding arachidonic acid (substrate).

    • Incubate for a specified time (e.g., 10 minutes).

    • Stop the reaction and measure the production of prostaglandins (e.g., PGF2α) using the EIA protocol, which typically involves a competitive assay with an antibody and a colorimetric substrate.

    • Read the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration causing 50% inhibition) from the resulting dose-response curve.

VI. Conclusion and Future Outlook

Substituted pyrazole esters continue to be a focal point of research in medicinal chemistry and drug discovery.[33] Their synthetic tractability, coupled with a wide range of potent biological activities, ensures their role in the development of next-generation therapeutics.[2][3] Future research will likely focus on leveraging modern synthetic techniques like multicomponent and flow chemistry to rapidly generate diverse compound libraries. Furthermore, a deeper understanding of their mechanisms of action and structure-activity relationships, aided by computational modeling, will enable the design of more potent, selective, and safer drug candidates to address unmet medical needs.[34][35]

References

A Comprehensive Technical Guide to the Safety and Handling of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and material safety data for ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 133261-10-6). The information is compiled to ensure safe laboratory practices and proper management of this chemical compound.

Chemical Identification and Physical Properties

This section details the fundamental chemical and physical characteristics of this compound.

PropertyValueSource
CAS Number 133261-10-6[1]
Molecular Formula C₁₁H₁₈N₂O₂[2]
Molecular Weight 210.27 g/mol [2]
Appearance Light yellow liquid[1]
State Liquid[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements.

Hazard ClassificationHazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP280, P261
Eye IrritationH319: Causes serious eye irritationP280
Respiratory IrritationH335: May cause respiratory irritationP261

Summary of Health Effects:

  • Skin Contact: May cause irritation and redness at the site of contact.[1]

  • Eye Contact: Can lead to irritation, redness, and profuse watering of the eyes.[1]

  • Ingestion: May result in soreness and redness of the mouth and throat.[1]

  • Inhalation: May cause irritation of the throat with a feeling of tightness in the chest, potentially leading to coughing or wheezing.[1]

Below is a workflow for hazard identification and the recommended initial response.

Hazard_Response_Workflow Hazard Identification and Initial Response Workflow cluster_identification Hazard Identification cluster_exposure Route of Exposure cluster_response Immediate First Aid H315 H315: Skin Irritation Skin_Contact Skin Contact H315->Skin_Contact H319 H319: Eye Irritation Eye_Contact Eye Contact H319->Eye_Contact H335 H335: Respiratory Irritation Inhalation Inhalation H335->Inhalation Wash_Skin Wash with plenty of water Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes Eye_Contact->Rinse_Eyes Move_Fresh_Air Remove person to fresh air Inhalation->Move_Fresh_Air

Caption: Hazard Identification and Initial Response Workflow.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

  • Avoid breathing vapors.[1]

  • Ensure sufficient ventilation in the handling area.[1]

Storage:

  • Store in a cool, well-ventilated area.[1]

  • Keep the container tightly closed.[1]

  • The substance is light and moisture sensitive; store under Argon.[1]

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Personal Precautions: Refer to Section 5 for personal protection details. If the spill is outside, do not approach from downwind. Keep bystanders upwind and away from the danger point. Mark the contaminated area and prevent unauthorized access. Leaking containers should be turned to prevent further escape of the liquid.[1]

  • Environmental Precautions: Do not discharge into drains or rivers. Contain the spillage using bunding.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Control ParameterSpecification
Engineering Measures Ensure there is sufficient ventilation of the area.[1]
Respiratory Protection A self-contained breathing apparatus must be available in case of emergency.[1]
Hand Protection Protective gloves.[1]
Eye Protection Safety glasses. An eye bath should be readily available.[1]
Skin Protection Protective clothing.[1]

The following diagram illustrates the hierarchy of controls for safe handling.

Hierarchy_of_Controls Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Applicable) Elimination->Substitution Engineering_Controls Engineering Controls (e.g., Ventilation, Fume Hood) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (e.g., Safe Work Practices) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative_Controls->PPE

Caption: Hierarchy of Controls for Safe Handling.

Fire-Fighting Measures

  • Extinguishing Media: Suitable extinguishing media for the surrounding fire should be used.

  • Advice for Fire-fighters: Wear a self-contained breathing apparatus. Protective clothing should be worn to prevent contact with skin and eyes.[1]

  • Hazardous Decomposition Products: In case of combustion, toxic fumes of carbon dioxide and carbon monoxide may be emitted.[1]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.

  • Hazardous Decomposition Products: In combustion, emits toxic fumes of carbon dioxide / carbon monoxide.[1]

Toxicological and Ecological Information

  • PBT/vPvB Assessment: This product is not identified as a PBT/vPvB substance.[1]

  • Other Adverse Effects: No data available.[1]

Disposal Considerations

  • Disposal of Packaging: Dispose of as special waste in compliance with local and national regulations.[1]

  • General: Observe all federal, state, and local environmental regulations.[1]

Disclaimer: The information provided in this document is intended for research purposes only and should be handled exclusively by individuals trained in safety and laboratory procedures. The information is believed to be accurate to the best of our knowledge but should not be considered all-inclusive.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylate from Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of a key β-ketoester intermediate, followed by a regioselective cyclocondensation with tert-butylhydrazine.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific target molecule, this compound, incorporates a bulky tert-butyl group at the N1 position of the pyrazole ring, which can significantly influence its biological profile and pharmacokinetic properties. The synthetic strategy outlined herein is a robust and efficient method for obtaining this compound in good yield and purity.

The overall synthetic pathway involves two key transformations:

  • Claisen Condensation: Synthesis of the precursor ethyl 3-methyl-2,4-dioxopentanoate via a crossed Claisen condensation between ethyl propionate and diethyl oxalate.

  • Cyclocondensation: Regioselective reaction of the resulting β-ketoester with tert-butylhydrazine to form the desired pyrazole ring system.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-methyl-2,4-dioxopentanoate (β-Ketoester Precursor)

This protocol is adapted from a well-established procedure for the synthesis of similar β-ketoesters.[1]

Reaction Scheme: EtOOC-COOEt + CH₃CH₂COOEt → EtOOC-CO-CH(CH₃)-COOEt

Materials and Reagents:

  • Sodium metal

  • Absolute ethanol

  • Diethyl oxalate

  • Ethyl propionate

  • Diethyl ether

  • 3 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and take appropriate safety precautions.

  • Claisen Condensation: After all the sodium has reacted, cool the flask in an ice bath. Add a mixture of 73.0 g (0.5 mol) of diethyl oxalate and 51.0 g (0.5 mol) of ethyl propionate dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield ethyl 3-methyl-2,4-dioxopentanoate as a colorless to pale yellow liquid.

Part 2: Synthesis of this compound

This protocol is based on established methods for pyrazole synthesis from β-dicarbonyl compounds and substituted hydrazines.

Reaction Scheme: EtOOC-CO-CH(CH₃)-CO-CH₃ + t-BuNHNH₂ → this compound

Materials and Reagents:

  • Ethyl 3-methyl-2,4-dioxopentanoate

  • tert-Butylhydrazine hydrochloride

  • Ethanol

  • Triethylamine

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a 250 mL round-bottom flask, dissolve 8.6 g (0.05 mol) of ethyl 3-methyl-2,4-dioxopentanoate and 6.2 g (0.05 mol) of tert-butylhydrazine hydrochloride in 100 mL of ethanol.

  • Add 7.0 mL (0.05 mol) of triethylamine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State Boiling/Melting Point (°C)
Ethyl 3-methyl-2,4-dioxopentanoateC₈H₁₂O₄172.1860-70Colorless to pale yellow liquid110-112 °C / 15 mmHg
This compoundC₁₁H₁₈N₂O₂210.2775-85White to off-white solid45-48 °C

Visualization of Workflow and Reaction

Caption: Overall workflow for the synthesis of the target pyrazole.

Caption: Chemical reaction scheme for the two-step synthesis.

Discussion of Regioselectivity

The cyclocondensation of an unsymmetrical β-ketoester with a substituted hydrazine can potentially lead to two regioisomers. In this synthesis, the reaction between ethyl 3-methyl-2,4-dioxopentanoate and tert-butylhydrazine is expected to be highly regioselective. The steric bulk of the tert-butyl group on the hydrazine directs the initial nucleophilic attack of the less hindered -NH₂ group to the more electrophilic and less sterically hindered carbonyl carbon of the β-ketoester (the one derived from diethyl oxalate). Subsequent cyclization and dehydration lead predominantly to the formation of the desired N1-tert-butylated pyrazole, this compound. The alternative isomer, where the tert-butyl group would be adjacent to the methyl-substituted carbon, is sterically disfavored.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Sodium metal reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • tert-Butylhydrazine hydrochloride is toxic and should be handled with caution. Avoid inhalation and skin contact.

  • The solvents used are flammable. Avoid open flames and sources of ignition.

References

One-Pot Synthesis of Substituted Pyrazole-5-Carboxylates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the efficient one-pot synthesis of substituted pyrazole-5-carboxylates, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The described methods offer advantages in terms of operational simplicity, time efficiency, and atom economy, making them highly suitable for research and development settings.

Introduction

Pyrazoles are a fundamental heterocyclic scaffold found in numerous pharmaceuticals and agrochemicals. Specifically, pyrazole-5-carboxylates serve as crucial intermediates in the synthesis of a wide range of bioactive molecules. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot protocols detailed herein streamline the synthetic process, providing rapid access to a variety of substituted pyrazole-5-carboxylates from readily available starting materials.

Protocol 1: Regiocontrolled Three-Component Synthesis from Trichloromethyl Enones

This protocol outlines a regioselective one-pot synthesis of 1-substituted-5-aryl/alkyl-1H-pyrazole-3-carboxylates. The trichloromethyl group of the starting enone serves as a precursor to the carboxylate functionality, and the regioselectivity is controlled by the nature of the hydrazine reactant. Using arylhydrazine hydrochlorides favors the formation of the 1,3-regioisomer.[1]

Experimental Protocol
  • Reaction Setup: To a solution of the appropriate 4,4,4-trichloro-1-alken-3-one (1.0 equiv.) in methanol (0.2 M), add the corresponding arylhydrazine hydrochloride (1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl 1,5-disubstituted-1H-pyrazole-3-carboxylate.[1]

Quantitative Data Summary

The following table summarizes the yields for a selection of synthesized methyl 1,5-disubstituted-1H-pyrazole-3-carboxylates using the described protocol.[1]

EntryR¹ (at position 5)R² (at position 1)ProductYield (%)
1PhenylPhenylMethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate85
24-NitrophenylPhenylMethyl 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate85
3Naphthalen-2-ylPhenylMethyl 5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate88
4IsopropylPhenylMethyl 5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylate70
5Phenyl4-SulfamoylphenylMethyl 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate73

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Trichloromethyl Enone reaction Stir at 60 °C (24-48 h) start1->reaction start2 Arylhydrazine Hydrochloride start2->reaction start3 Methanol (Solvent) start3->reaction workup1 Cool to RT reaction->workup1 workup2 Concentrate workup1->workup2 purification Column Chromatography workup2->purification product Substituted Pyrazole-3-carboxylate purification->product

Caption: Workflow for the regiocontrolled one-pot synthesis of pyrazole-3-carboxylates.

Protocol 2: Three-Component Synthesis from Enones, Tosylhydrazide, and Halides

This protocol describes a versatile three-step, one-pot synthesis of 1-substituted pyrazole derivatives from enones, p-toluenesulfonyl hydrazide, and electrophiles (halides). By selecting an enone bearing an ester group, this method can be adapted for the synthesis of pyrazole-5-carboxylates. The reaction proceeds via the formation of a pyrazole intermediate which is then N-substituted in situ.[2]

Experimental Protocol
  • Formation of the Pyrazole Intermediate: In a suitable reaction vessel, dissolve the enone (1.0 equiv.) and p-toluenesulfonyl hydrazide (1.0 equiv.) in ethanol. Add sodium hydroxide (1.1 equiv.) and reflux the mixture. Monitor the formation of the pyrazole intermediate by TLC.

  • Solvent Exchange: Once the formation of the intermediate is complete, remove the ethanol under reduced pressure.

  • N-Substitution: Add acetonitrile to the residue, followed by the halide electrophile (1.5 equiv.) and sodium hydroxide (1.5 equiv.). Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-substituted pyrazole-5-carboxylate.[2]

Quantitative Data Summary

The following table presents representative yields for the N-substitution step of the pyrazole intermediate formed from cinnamaldehyde.[2]

EntryElectrophile (R¹-X)SolventTime (h)Yield (%)
1Benzyl bromideAcetonitrile291
2Benzoyl chlorideAcetonitrile285
3IodoethaneAcetonitrile382
4Allyl bromideAcetonitrile386
5Propargyl bromideAcetonitrile388

Experimental Workflow

G cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Solvent Exchange cluster_step3 Step 3: N-Substitution cluster_workup Work-up & Purification cluster_product Final Product start1 Enone reaction1 Reflux start1->reaction1 start2 p-Tosylhydrazide start2->reaction1 start3 NaOH, Ethanol start3->reaction1 solvent_exchange Remove Ethanol reaction1->solvent_exchange add_reagents Add Acetonitrile, Halide, NaOH solvent_exchange->add_reagents reaction2 Stir at RT add_reagents->reaction2 workup Quench & Extract reaction2->workup purify Column Chromatography workup->purify product 1-Substituted Pyrazole purify->product

Caption: Workflow for the one-pot synthesis of 1-substituted pyrazoles from enones.

Conclusion

The one-pot protocols presented provide efficient and versatile methods for the synthesis of substituted pyrazole-5-carboxylates. These procedures are amenable to the generation of diverse libraries of compounds for biological screening and further synthetic elaboration. The clear and detailed methodologies, coupled with the summarized quantitative data, should enable researchers to readily implement and adapt these synthetic strategies for their specific research needs.

References

Application Notes & Protocols: Experimental Procedures for the Cyclocondensation of β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: β-Ketoesters are highly versatile building blocks in organic synthesis due to their dual electrophilic and nucleophilic reactivity.[1] Their cyclocondensation reactions are fundamental for the construction of a wide array of heterocyclic compounds, many of which form the core scaffolds of pharmaceutically active molecules.[2] Key multicomponent reactions such as the Biginelli, Hantzsch, and Pechmann reactions utilize β-ketoesters to efficiently generate complex molecules like dihydropyrimidinones, dihydropyridines, and coumarins in a single step.[3][4][5] These heterocycles are prominent in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, antibacterial, antihypertensive, and anticancer properties. This document provides detailed experimental protocols for these key cyclocondensation reactions, presents comparative data, and outlines the general workflows.

Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)

The Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[3][6] First reported by Pietro Biginelli in 1893, this reaction is a straightforward and atom-economical method for synthesizing dihydropyrimidinones (DHPMs).[4][7] DHPMs are a class of compounds widely used in the pharmaceutical industry as calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[8]

Experimental Protocol: Solvent-Free Synthesis of DHPMs using an Ionic Liquid Catalyst

This protocol is adapted from a method utilizing a Brønsted acidic ionic liquid, [Btto][p-TSA], as a recyclable and efficient catalyst under solvent-free conditions.[7]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 3 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate, 3 mmol)

  • Urea or Thiourea (4.5 mmol)

  • Brønsted acidic ionic liquid [Btto][p-TSA] (0.15 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and heating plate

  • Ethanol (for recrystallization)

  • Dilute HCl

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aldehyde (3 mmol), β-ketoester (3 mmol), urea or thiourea (4.5 mmol), and the ionic liquid catalyst [Btto][p-TSA] (0.15 mmol).[7]

  • Reaction Conditions: Place the flask on a pre-heated stirrer plate and heat the mixture at 90 °C with magnetic stirring for the appropriate time (typically 30 minutes, monitor by TLC).[7]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Add hot ethanol to the solidified mixture and stir until the product dissolves.

  • Purification: Filter the hot solution to remove the catalyst. The catalyst can be washed, dried, and reused. Allow the filtrate to cool to room temperature, which will cause the DHPM product to crystallize.

  • Final Product: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Biginelli Reaction Mechanism Workflow

The proposed mechanism involves an initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the final DHPM product.[6][8][9]

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_intermediates Mechanism Steps cluster_product Product Aldehyde Aldehyde Mixing One-Pot Mixing & Heating (e.g., 90°C) Aldehyde->Mixing BetaKetoester β-Ketoester BetaKetoester->Mixing Urea Urea / Thiourea Urea->Mixing Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Mixing Iminium N-Acyliminium Ion Formation Mixing->Iminium Addition Nucleophilic Addition of Ketoester Enol Iminium->Addition Rate-determining step Cyclization Intramolecular Cyclization & Dehydration Addition->Cyclization DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Cyclization->DHPM

Caption: General workflow for the one-pot Biginelli cyclocondensation.

Pechmann Condensation for the Synthesis of Coumarins

The Pechmann condensation is a classic method for synthesizing coumarins by reacting a phenol with a β-ketoester under acidic conditions.[10] Coumarins are a large class of benzopyrone derivatives found widely in nature and possess diverse biological activities, including antimicrobial and antioxidant properties.[11] Various acid catalysts can be employed, ranging from strong mineral acids like H₂SO₄ to milder Lewis acids and solid-supported catalysts.[12]

Experimental Protocol: Solvent-Free Pechmann Condensation

This protocol describes a solvent-free synthesis of coumarins using alum [KAl(SO₄)₂·12H₂O] as an inexpensive and efficient catalyst.[12]

Materials:

  • Phenol (e.g., Resorcinol, 10 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate, 10 mmol)

  • Alum [KAl(SO₄)₂·12H₂O] (4 mmol, 40 mol%)

  • Mortar and pestle

  • Round-bottom flask or beaker

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: Thoroughly grind a mixture of the phenol (10 mmol), β-ketoester (10 mmol), and alum (4 mmol) in a mortar and pestle.

  • Reaction Conditions: Transfer the powdered mixture to a beaker and heat it in a preheated oil bath at 120-130 °C for the required time (typically 15-45 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the solidified mass into ice-cold water (50 mL) and stir.

  • Purification: Collect the precipitated solid product by filtration. Wash the solid thoroughly with water to remove the catalyst and any unreacted starting materials.

  • Final Product: Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridine (DHP) derivatives by condensing an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][13] The resulting 1,4-dihydropyridine core is the basis for an important class of calcium channel blockers used to treat hypertension, such as nifedipine and amlodipine.[5] The initial DHP product can often be oxidized in a subsequent step to the corresponding aromatic pyridine.[14]

Experimental Protocol: Ultrasound-Assisted Hantzsch Synthesis

This protocol utilizes ultrasonic irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times under milder conditions.[5]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate, 2 mmol)

  • Ammonium acetate (1 mmol)

  • p-Toluenesulfonic acid (PTSA) as catalyst

  • Aqueous micellar solution (e.g., SDS, 0.1 M)

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1 mmol), and a catalytic amount of PTSA in the aqueous micellar solution.

  • Reaction Conditions: Place the vessel in an ultrasonic bath and irradiate at a constant frequency (e.g., 35 kHz) at room temperature.[15] Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Isolation: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Final Product: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine.

Hantzsch Synthesis Logical Relationship Diagram

Hantzsch_Synthesis Aldehyde Aldehyde (1 equiv.) UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->UnsaturatedCarbonyl Ketoester β-Ketoester (2 equiv.) Enamine Enamine (from Ketoester + NH₃) Ketoester->Enamine Ketoester->UnsaturatedCarbonyl Ammonia Nitrogen Source (NH₃ or NH₄OAc) Ammonia->Enamine Condensation Michael Addition & Cyclization/Dehydration Enamine->Condensation UnsaturatedCarbonyl->Condensation DHP 1,4-Dihydropyridine (Hantzsch Ester) Condensation->DHP Oxidation Aromatization (Optional) DHP->Oxidation Pyridine Pyridine Derivative Oxidation->Pyridine

Caption: Logical relationships in the Hantzsch Dihydropyridine Synthesis.

Data Presentation: Comparison of Cyclocondensation Conditions

The choice of catalyst and reaction conditions significantly impacts the efficiency of cyclocondensation reactions. The following table summarizes quantitative data from various reported procedures.

Reaction TypeReactantsCatalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
Biginelli Benzaldehyde, Ethyl Acetoacetate, Urea[Btto][p-TSA] (5%)Solvent-free9030 min95[7]
Biginelli 4-Cl-Benzaldehyde, Ethyl Acetoacetate, UreaCaffeine (15%)Solvent-free8025 min96[16]
Biginelli 4-MeO-Benzaldehyde, Methyl Acetoacetate, ThioureaCaffeine (15%)Solvent-free8045 min92[16]
Pechmann Resorcinol, Ethyl AcetoacetateAlum (40%)Solvent-free120-13015 min94[12]
Pechmann Phenol, Ethyl AcetoacetateStarch Sulfuric AcidSolvent-free80-83-95[11]
Pechmann Phenol, Ethyl AcetoacetateBiCl₃ (20%) + Ultrasound-RT (28-30)20 min92[17]
Hantzsch Benzaldehyde, Ethyl Acetoacetate, NH₄OAcPTSA + UltrasoundAqueous (SDS)RT2 h96[5]

RT : Room Temperature

References

Application Notes and Protocols: Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate as a versatile synthetic intermediate in the development of biologically active compounds for the pharmaceutical and agrochemical industries. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of activities, including fungicidal, insecticidal, and therapeutic properties.[1][2] This document outlines the key transformations of the title compound and provides detailed protocols for its conversion into valuable downstream products.

The core structure of this compound offers several points for chemical modification. The ethyl ester at the 5-position is the primary reactive site, readily undergoing hydrolysis to the corresponding carboxylic acid. This carboxylic acid is a key precursor for the synthesis of a wide array of amide derivatives through coupling with various amines. The tert-butyl group at the 1-position and the methyl group at the 3-position provide steric hindrance and lipophilicity, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final compounds.

Synthetic Workflow

The primary synthetic utility of this compound is as a precursor to 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, which is then converted into a variety of amides. The general workflow is depicted below.

G A Ethyl 1-(tert-butyl)-3-methyl- 1H-pyrazole-5-carboxylate B 1-(tert-butyl)-3-methyl- 1H-pyrazole-5-carboxylic acid A->B Hydrolysis C Activation of Carboxylic Acid (e.g., formation of acid chloride) B->C E 1-(tert-butyl)-3-methyl-N-substituted- 1H-pyrazole-5-carboxamide C->E Amide Coupling D Amine (R-NH2) D->E

Caption: General synthetic workflow for the utilization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a crucial first step for subsequent amide coupling reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol or THF and water.

  • Add sodium hydroxide or lithium hydroxide (1.5 - 3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data (Analogous Reactions):

Starting Material (Ester)BaseSolvent SystemYield (%)Reference
Ethyl 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylateNaOHNot specifiedHigh[2]
Ethyl pyrazole estersNaOHNot specifiedHigh[2]
Protocol 2: Synthesis of 1-(tert-butyl)-3-methyl-N-substituted-1H-pyrazole-5-carboxamides

This protocol outlines the general procedure for the amide coupling of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid with a primary or secondary amine.

Materials:

  • 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)

  • Substituted amine (R-NH₂) (1.0 - 1.2 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) for acid chloride formation, OR a coupling agent such as HBTU, EDCI.

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Method A: Via Acid Chloride Formation

  • Suspend or dissolve 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM.

  • Add thionyl chloride or oxalyl chloride (1.1 - 1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy or quenching a small aliquot with methanol and analyzing by LC-MS).

  • In a separate flask, dissolve the desired amine (1.0 eq) and a base such as triethylamine (1.5 - 2.0 eq) in anhydrous DCM.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Using a Coupling Agent

  • Dissolve 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent like DCM or DMF.[3]

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Analogous Reactions):

Carboxylic Acid MoietyAmine MoietyCoupling MethodSolventYield (%)Reference
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylic acidVarious aromatic acid chlorides (reverse amide formation)Et₃NDCMGood[4]
5-((R)-1-((tert-Butyldiphenylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid(S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrileHBTU, EDCI, DIPEADCM-[3]

Applications in Drug Discovery and Agrochemical Research

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemical development. The specific substitution pattern of a 1-tert-butyl and 3-methyl group can be tailored to interact with various biological targets.

Pharmaceutical Applications

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities. The amides derived from this compound are of interest for their potential as:

  • Anti-inflammatory Agents: By targeting enzymes such as cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways.

  • Anticancer Agents: Through inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Recent patents have disclosed pyrazole compounds for inhibiting IRAK proteins.[5]

  • Antimicrobial Agents: The pyrazole nucleus is a component of several antibacterial and antifungal drugs.[4]

The general mechanism of action for many pyrazole-based kinase inhibitors involves the pyrazole core acting as a hinge-binding motif, interacting with the ATP-binding site of the kinase.

G cluster_0 Kinase ATP Binding Site cluster_1 Pyrazole-based Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) inhibitor 1-(tert-butyl)-3-methyl-N-substituted- 1H-pyrazole-5-carboxamide inhibitor->hinge H-bonding inhibitor->gatekeeper Hydrophobic Interactions inhibitor->d_loop Van der Waals Interactions

Caption: Putative binding mode of a pyrazole carboxamide inhibitor in a kinase active site.

Agrochemical Applications

In the agrochemical sector, pyrazole carboxamides are prominent as fungicides and insecticides.

  • Fungicides: Many commercial fungicides are based on the pyrazole carboxamide scaffold. These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.

  • Insecticides: Certain pyrazole derivatives function as insecticides by targeting the nervous system of insects, for example, by blocking GABA-gated chloride channels.

The development of novel pyrazole carboxamides from this compound allows for the exploration of new chemical space to overcome resistance and improve the efficacy and safety profile of crop protection agents.[2][6]

References

Application Notes and Protocols: The Role of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is a representative of the broader class of pyrazole carboxylate derivatives. The following application notes and protocols are based on published research for structurally related compounds and are intended to serve as a guide for the research and development of new agrochemicals within this class.

Introduction

Pyrazole-based compounds are a cornerstone in the development of modern agrochemicals, with a significant number of commercial products used as fungicides, herbicides, and insecticides. Their versatile chemical structure allows for extensive modifications to fine-tune their biological activity and spectrum. This compound belongs to the pyrazole carboxylate class of compounds, which has shown significant promise, particularly in the development of fungicides.

Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the mitochondrial electron transport chain in fungi by inhibiting Complex II (succinate dehydrogenase), which is crucial for cellular respiration and energy production. This mode of action leads to the cessation of fungal growth and, ultimately, cell death. The development of novel pyrazole carboxylates, such as the title compound, is a promising strategy to combat existing and emerging fungal resistance and to discover new active ingredients for crop protection.

Quantitative Data on Related Pyrazole Carboxylate Fungicides

The following tables summarize the in vitro and in vivo fungicidal activity of various pyrazole carboxylate derivatives against a range of plant pathogenic fungi. This data is essential for understanding the potential efficacy of new compounds within this class.

Table 1: In Vitro Fungicidal Activity (EC50) of Representative Pyrazole Carboxylate Derivatives

Compound IDFungal SpeciesEC50 (μg/mL)Reference CompoundEC50 (μg/mL)
TM-2 Corn RustNot specified, but 2-4 times more active than Fluxapyroxad and BixafenFluxapyroxadNot specified
6w Rhizoctonia solani0.27Boscalid0.94
6c Fusarium graminearum1.94Fluopyram9.37
6f Botrytis cinerea1.93Fluopyram1.94
9ac Rhizoctonia cerealis1.1 - 4.9Thifluzamide23.1
5j Botrytis cinerea0.540Fluxapyroxad0.791
5k Botrytis cinerea0.676Fluxapyroxad0.791
5l Botrytis cinerea0.392Fluxapyroxad0.791

Table 2: In Vitro Succinate Dehydrogenase (SDH) Inhibitory Activity (IC50)

Compound IDFungal SpeciesIC50 (μM)Reference CompoundIC50 (μM)
E1 Rhizoctonia solani3.3Boscalid7.9
5j Not specified0.738 (μg/mL)Fluxapyroxad1.031 (μg/mL)
5k Not specified0.873 (μg/mL)Fluxapyroxad1.031 (μg/mL)
5l Not specified0.506 (μg/mL)Fluxapyroxad1.031 (μg/mL)

Table 3: In Vivo Fungicidal Activity

Compound IDFungal SpeciesApplication RateEfficacy (%)Reference CompoundEfficacy (%)
9ac Rhizoctonia solani10 mg/L90Thifluzamide80

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of pyrazole carboxylates, which can be adapted for the title compound. The synthesis typically involves the cyclocondensation of a β-ketoester with a substituted hydrazine.

Materials:

  • Ethyl 2,4-dioxovalerate (or a suitable β-ketoester precursor)

  • tert-butylhydrazine hydrochloride

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid (1.5 N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in absolute ethanol.

  • Add tert-butylhydrazine hydrochloride (1.1 eq) and sodium bicarbonate (3.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 1.5 N hydrochloric acid and stir.

  • Filter the resulting solid and wash it with water.

  • Dry the solid under vacuum to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of a test compound against various fungal pathogens.

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the stock solution to achieve the desired final concentrations in the PDA medium.

  • Add the appropriate volume of each dilution to molten PDA (cooled to approximately 45-50°C) to achieve the final test concentrations. Also, prepare a control plate with the same concentration of DMSO without the test compound.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol provides a method to assess the inhibitory activity of the test compound against the target enzyme, succinate dehydrogenase.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer

Procedure:

  • Isolate the mitochondrial fraction from the target fungus using standard cell fractionation techniques.

  • Prepare a reaction mixture containing the assay buffer, mitochondrial protein, and the test compound at various concentrations. Incubate for a short period to allow for enzyme-inhibitor interaction.

  • Initiate the enzymatic reaction by adding succinate, DCPIP, and PMS.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • The rate of reaction is proportional to the change in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Agrochemical_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase lead_gen Lead Generation (e.g., Synthesis of Pyrazole Library) screening High-Throughput Screening (In Vitro Assays) lead_gen->screening Test Compounds hit_id Hit Identification screening->hit_id Active Compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization (Chemical Modification) sar->lead_opt in_vivo In Vivo Testing (Greenhouse Trials) lead_opt->in_vivo in_vivo->sar Feedback field_trials Field Trials in_vivo->field_trials tox_studies Toxicology & Environmental Studies field_trials->tox_studies registration Registration tox_studies->registration

Caption: Agrochemical Development Workflow

SDHI_Mode_of_Action cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii atp ATP Production complex_iii->atp inhibitor Ethyl 1-(tert-butyl)-3-methyl- 1H-pyrazole-5-carboxylate (SDHI) inhibitor->sdh Inhibition

Caption: SDHI Mode of Action

SAR_Logic core Pyrazole Carboxylate Core Scaffold r1_tert_butyl tert-Butyl Group (Hypothesized to increase stability) core->r1_tert_butyl r2_methyl Methyl Group core->r2_methyl r3_ethyl_ester Ethyl Ester core->r3_ethyl_ester activity Biological Activity (e.g., Fungicidal Efficacy) r1_tert_butyl->activity Influences r1_other Other Alkyl/Aryl Groups r2_methyl->activity Influences r2_trifluoromethyl Trifluoromethyl Group (Often enhances activity) r3_ethyl_ester->activity Influences r3_amide Amide Derivatives (e.g., Carboxamides)

Caption: SAR Logic for Pyrazole Carboxylates

Application Note: High-Yield Protocol for the Hydrolysis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the hydrolysis of sterically hindered 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate esters to the corresponding carboxylic acid, 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Due to the steric hindrance imposed by the tert-butyl group, traditional aqueous saponification methods can be sluggish and inefficient. The presented protocol utilizes a mild, non-aqueous basic hydrolysis method that proceeds at room temperature, offering high yields and minimizing potential side reactions. This method is particularly suited for substrates sensitive to harsh reaction conditions.

Introduction

Pyrazole carboxylic acids are pivotal building blocks in medicinal chemistry and drug discovery, serving as precursors for a wide array of pharmacologically active compounds. The synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid often proceeds via the corresponding ester, which then requires an efficient hydrolysis step. The presence of a bulky tert-butyl group adjacent to the pyrazole nitrogen can sterically hinder the approach of nucleophiles to the carbonyl center of the ester at position 5, making standard hydrolysis conditions challenging. This protocol details a reliable method for the efficient conversion of the ester to the desired carboxylic acid.

Overall Reaction Scheme

A plausible synthetic route to the starting ester, ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate, involves the cyclization of a β-keto ester with tert-butylhydrazine. The subsequent hydrolysis of the ester is the focus of this protocol.

reagents1 tert-butylhydrazine Ethanol, reflux reagents2 1. NaOH, MeOH/CH2Cl2 2. H+ workup start Ethyl 4,4-dimethyl-3-oxopentanoate intermediate Ethyl 1-(tert-butyl)-3-methyl-1H- pyrazole-5-carboxylate start->intermediate Cyclization product 1-(tert-butyl)-3-methyl-1H- pyrazole-5-carboxylic acid intermediate->product Hydrolysis

Caption: Overall reaction pathway for the synthesis and subsequent hydrolysis.

Experimental Protocols

Materials
  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Protocol for the Hydrolysis of this compound

This protocol is adapted from a general procedure for the mild alkaline hydrolysis of hindered esters in a non-aqueous medium.[1][2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 9:1 (v/v) mixture of dichloromethane and methanol.

  • Addition of Base: To the stirred solution, add a methanolic solution of 3N NaOH (3.0 eq). The final concentration of the alkali in the reaction mixture should be approximately 0.3 N.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed. The sodium salt of the carboxylic acid may precipitate out of the solution.

  • Work-up: a. Upon completion, quench the reaction by the addition of 1M HCl until the pH of the aqueous layer is acidic (pH ~2-3). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of hindered esters based on literature data.[1][2]

Substrate Example (from literature)Base (eq)Solvent SystemTemperatureTimeYield (%)
tert-butyl p-nitrobenzoateNaOH (3)CH₂Cl₂/MeOH (9:1)Room Temp.5.5 h93
di-tert-butyl 2-methylmalonateNaOH (4)CH₂Cl₂/MeOH (9:1)Room Temp.3 h84
tert-butyl palmitateNaOH (3)CH₂Cl₂/MeOH (9:1)Room Temp.25 min95

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the hydrolysis protocol.

G Hydrolysis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Ester in CH2Cl2/MeOH (9:1) add_base Add 3N NaOH in MeOH dissolve->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir quench Quench with 1M HCl stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify final_product final_product purify->final_product Pure Carboxylic Acid

Caption: Step-by-step workflow for the hydrolysis of the pyrazole ester.

Discussion

The use of a non-aqueous solvent system (CH₂Cl₂/MeOH) is crucial for the success of this reaction with sterically hindered esters. In traditional aqueous systems, the hydroxide ions are heavily solvated by water molecules, which increases the activation energy for the nucleophilic attack on the sterically hindered carbonyl carbon. In the less polar, non-aqueous environment, the hydroxide ions are less solvated, rendering them more nucleophilic and facilitating the hydrolysis at a much faster rate, even at room temperature.[1][2] This method avoids the high temperatures and prolonged reaction times often required for the saponification of hindered esters, which could lead to decomposition of sensitive substrates. The straightforward work-up procedure allows for efficient isolation of the desired carboxylic acid product.

Conclusion

This application note provides a detailed and efficient protocol for the hydrolysis of sterically hindered this compound to its corresponding carboxylic acid. The mild, non-aqueous reaction conditions make this method highly suitable for drug development and medicinal chemistry applications where substrate integrity is paramount. The high yields and simple procedure offer a significant improvement over classical hydrolysis methods.

References

Application Notes and Protocols: Development of Kinase Inhibitors from Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate as a key intermediate in the synthesis of potent kinase inhibitors. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] This document outlines the synthetic route to convert the starting ester into versatile carboxamide derivatives, presents their potential biological activities against key kinase targets, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are pivotal regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. The pyrazole ring system is a versatile scaffold for designing kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents on the pyrazole ring can be readily modified to achieve high potency and selectivity for specific kinase targets. Several pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, have been approved for clinical use, underscoring the therapeutic potential of this heterocyclic motif.

The starting material, this compound, possesses key structural features for elaboration into a diverse library of kinase inhibitors. The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide coupling with a variety of amines. The tert-butyl group at the 1-position and the methyl group at the 3-position contribute to the overall lipophilicity and steric profile of the molecule, which can influence its binding affinity and selectivity for target kinases.

Synthetic Strategy and Experimental Protocols

The primary synthetic strategy involves a two-step sequence: hydrolysis of the ethyl ester to the carboxylic acid, followed by amide bond formation with a selected amine. This approach allows for late-stage diversification, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Protocol 1: Hydrolysis of this compound

Objective: To synthesize 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH (1.5 - 3.0 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • A white precipitate of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 2: Amide Coupling to Synthesize Pyrazole-5-carboxamide Derivatives

Objective: To synthesize a library of 1-(tert-butyl)-3-methyl-N-(aryl/alkyl)-1H-pyrazole-5-carboxamides.

Materials:

  • 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)

  • A diverse set of primary and secondary amines

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), BOP or HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(tert-butyl)-3-methyl-N-(aryl/alkyl)-1H-pyrazole-5-carboxamide.

Potential Kinase Targets and Biological Evaluation

Derivatives of the 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxamide scaffold have the potential to inhibit a range of kinases implicated in cancer and other diseases. Based on the structural motifs, promising targets include Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3).

Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[2] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells. The pyrazole scaffold is a known hinge-binding motif for many CDK inhibitors.

Fms-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in FLT3 are found in a significant proportion of patients with acute myeloid leukemia (AML).[3] Several pyrazole-based inhibitors have shown potent activity against both wild-type and mutated forms of FLT3.[3][4]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory activity (IC50) of the synthesized pyrazole-5-carboxamides against target kinases.

Materials:

  • Synthesized pyrazole-5-carboxamide compounds

  • Recombinant kinase enzyme (e.g., CDK2/Cyclin A, FLT3)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., with DMSO).

  • In a 384-well plate, add the test compound, a positive control inhibitor, and a vehicle control (DMSO).

  • Add the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

  • The luminescent signal is proportional to the amount of ADP generated and reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the inhibitory activities of representative pyrazole-based kinase inhibitors that are structurally related to the derivatives that can be synthesized from this compound.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors against CDKs

Compound IDTarget KinaseIC50 (nM)Reference
Compound A CDK2/Cyclin A7.5[5]
Compound B CDK2/Cyclin E9[5]
Compound C CDK1/Cyclin B15[5]
AT7519 CDK2100[6]

Table 2: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors against FLT3

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (nM)Reference
Compound 10q FLT3230MV4-11 (AML)280[3]
Quizartinib FLT3<1MV4-11 (AML)1.2[4]
Crenolanib FLT30.8MV4-11 (AML)3.6[4]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways that can be targeted by kinase inhibitors derived from this compound.

G GrowthFactors Growth Factors (e.g., Mitogens) CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes DNA_Replication DNA Replication (S Phase) G1_S_Transition->DNA_Replication Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Simplified CDK Signaling Pathway and Point of Inhibition.

G FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK activates STAT5 STAT5 Pathway Dimerization->STAT5 activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Inhibitor Pyrazole-based FLT3 Inhibitor Inhibitor->Dimerization inhibits

FLT3 Signaling Pathway and Point of Inhibition.
Experimental Workflow

G Start Ethyl 1-(tert-butyl)-3-methyl- 1H-pyrazole-5-carboxylate Hydrolysis Protocol 1: Ester Hydrolysis Start->Hydrolysis CarboxylicAcid 1-(tert-butyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Protocol 2: Amide Coupling CarboxylicAcid->AmideCoupling Library Library of Pyrazole-5-carboxamides AmideCoupling->Library KinaseAssay Protocol 3: In Vitro Kinase Assay Library->KinaseAssay DataAnalysis IC50 Determination & SAR Analysis KinaseAssay->DataAnalysis

Workflow for Synthesis and Evaluation of Kinase Inhibitors.

References

Application Note: Laboratory Scale-Up Synthesis of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its pyrazole core is a common scaffold in medicinal chemistry. This document provides a detailed protocol for the laboratory scale-up synthesis of this compound, focusing on a reliable and reproducible methodology. The synthesis involves a two-step process: the formation of a key intermediate, ethyl 2,4-dioxovalerate, followed by a cyclization reaction with tert-butylhydrazine hydrochloride.

Data Presentation

Table 1: Reagents for the Synthesis of Ethyl 2,4-dioxovalerate

ReagentMolecular Weight ( g/mol )QuantityMoles
Acetone58.0873.1 g (92.5 mL)1.26
Diethyl oxalate146.14184.1 g (171.4 mL)1.26
Sodium ethoxide68.0585.7 g1.26
Ethanol46.07500 mL-
Hydrochloric acid (conc.)36.46As required-

Table 2: Reagents for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )QuantityMoles
Ethyl 2,4-dioxovalerate158.15100 g0.63
tert-Butylhydrazine hydrochloride124.6186.5 g0.69
Ethanol46.07800 mL-
Acetic acid (glacial)60.0510 mL-

Table 3: Expected Yield and Physical Properties

ProductMolecular Weight ( g/mol )Theoretical Yield (g)AppearanceMelting Point (°C)
This compound224.29141.3White to off-white solidNot specified

Experimental Protocols

Part 1: Synthesis of Ethyl 2,4-dioxovalerate

  • Preparation: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube.

  • Reaction Setup: The flask is charged with sodium ethoxide (85.7 g, 1.26 mol) and absolute ethanol (500 mL).

  • Addition of Reagents: A mixture of acetone (73.1 g, 1.26 mol) and diethyl oxalate (184.1 g, 1.26 mol) is added dropwise to the stirred suspension of sodium ethoxide in ethanol over a period of 2 hours. The temperature of the reaction mixture is maintained at 20-25°C using a water bath.

  • Reaction: After the addition is complete, the mixture is stirred for an additional 12 hours at room temperature.

  • Work-up: The resulting thick, yellow precipitate is cooled in an ice bath and then acidified with concentrated hydrochloric acid until the pH is approximately 2.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with 200 mL of diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 2,4-dioxovalerate as a yellow oil, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

  • Preparation: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reaction Setup: The flask is charged with crude ethyl 2,4-dioxovalerate (100 g, 0.63 mol), tert-butylhydrazine hydrochloride (86.5 g, 0.69 mol), and ethanol (800 mL).

  • Addition of Acid: Glacial acetic acid (10 mL) is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

  • Extraction: The residue is dissolved in 500 mL of ethyl acetate and washed sequentially with 200 mL of saturated sodium bicarbonate solution and 200 mL of brine.

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 2,4-dioxovalerate cluster_step2 Step 2: Synthesis of Final Product A Acetone + Diethyl Oxalate C Reaction Mixture (Claisen Condensation) A->C B Sodium Ethoxide in Ethanol B->C D Acidification (HCl) C->D 12h, RT E Extraction (Diethyl Ether) D->E F Drying and Concentration E->F G Ethyl 2,4-dioxovalerate (Intermediate) F->G H Ethyl 2,4-dioxovalerate J Reaction Mixture (Cyclization) H->J I tert-Butylhydrazine HCl in Ethanol/Acetic Acid I->J K Solvent Removal J->K Reflux, 6h L Extraction (Ethyl Acetate) K->L M Drying and Purification L->M N This compound (Final Product) M->N

Caption: Experimental workflow for the synthesis of the target compound.

Signaling_Pathway acetone Acetone intermediate Ethyl 2,4-dioxovalerate acetone->intermediate + Diethyl Oxalate diethyl_oxalate Diethyl Oxalate sodium_ethoxide Sodium Ethoxide sodium_ethoxide->intermediate Claisen Condensation product This compound intermediate->product + tert-Butylhydrazine HCl (Cyclization) tert_butylhydrazine tert-Butylhydrazine HCl

Caption: Chemical reaction pathway for the synthesis.

Application Notes & Protocols: Pyrazole Compounds in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the healing process, chronic inflammation can lead to various diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for potent and safe anti-inflammatory agents is a cornerstone of pharmaceutical research. Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] Pyrazole derivatives have emerged as a prominent class of anti-inflammatory agents, exemplified by the commercial success of Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor.[1][3] These compounds offer potent anti-inflammatory effects, often with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] This document provides a detailed overview of the application of pyrazole compounds in anti-inflammatory drug discovery, focusing on their mechanisms of action, key experimental protocols, and quantitative data.

Mechanisms of Action of Pyrazole-Based Anti-inflammatory Agents

The anti-inflammatory activity of pyrazole compounds is primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The most well-documented mechanisms are the inhibition of cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).

Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[6]

  • COX-1 is a constitutive enzyme expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining platelet function.[5]

  • COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[4]

Traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective and inhibit both COX-1 and COX-2.[4] While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers and bleeding.[5]

Pyrazole derivatives, most notably the diaryl-substituted pyrazole Celecoxib, are designed to be selective inhibitors of COX-2.[3][4] The chemical structure of these compounds allows them to bind effectively to the active site of the COX-2 enzyme, which has a larger, more flexible binding pocket compared to COX-1. This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal adverse effects.[6][7]

COX2_Pathway cluster_legend Legend stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) phospholipids Membrane Phospholipids cox2 COX-2 Enzyme stimuli->cox2 Upregulates Expression pla2 Phospholipase A2 arachidonic Arachidonic Acid pla2->arachidonic Catalyzes arachidonic->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Catalyzes pgs Prostaglandin Synthases prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) pgs->prostaglandins Catalyzes inflammation Inflammation (Pain, Swelling, Fever) prostaglandins->inflammation pyrazole Pyrazole Compound (e.g., Celecoxib) pyrazole->cox2 Inhibits key_inhibit Inhibition key_activate Activation/Conversion i_node->a_node Inhibit

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.
p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

The p38 MAP kinase is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stress.[8] The p38 MAPK signaling cascade is a critical regulator of the production of these pro-inflammatory cytokines.[9]

Upon activation by upstream kinases (MKK3/MKK6), p38 MAPK phosphorylates various downstream targets, including transcription factors, which leads to the stabilization of mRNA and increased synthesis of TNF-α and IL-1β. Dysregulation of this pathway is implicated in numerous inflammatory diseases.[8]

Several series of pyrazole-based compounds, such as N-pyrazole, N'-aryl ureas, have been developed as potent and selective inhibitors of p38 MAP kinase.[10] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. By inhibiting p38 MAPK, these pyrazole compounds effectively suppress the production of key pro-inflammatory cytokines, offering a distinct therapeutic strategy for controlling inflammation.[10]

p38_MAPK_Pathway stimuli Inflammatory Stimuli (Stress, Cytokines, LPS) mkk MAPKKs (MKK3/MKK6) stimuli->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylates (Activates) substrates Downstream Substrates (e.g., Transcription Factors) p38->substrates Phosphorylates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) substrates->cytokines Upregulates Synthesis inflammation Inflammation cytokines->inflammation pyrazole Pyrazole Compound (e.g., BIRB 796) pyrazole->p38 Inhibits

Caption: Inhibition of the p38 MAPK pathway by pyrazole compounds.

Data Presentation: Pharmacological Activity of Pyrazole Derivatives

The following tables summarize the quantitative data for various pyrazole compounds, demonstrating their efficacy as anti-inflammatory agents.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib~150.045~327[11]
SC-558>1000.0013>7692[12]
Compound 2a>10000.01987>50327[12]
Compound 3b875.80.0394322210[12]
Compound 5b676.80.0387317470[12]
Compound 5e512.80.0391413100[12]
Trimethoxy Derivative 5f-1.50-[13]
Trimethoxy Derivative 6f-1.15-[13]
Compound 11-0.0162-[14]
Compound 16-0.0201-[14]
Thymol-Pyrazole Hybrid 8b14.20.045316[11]
Thymol-Pyrazole Hybrid 8g12.10.045268[11]

IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. SI: A higher value indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vitro p38α MAPK Inhibitory Activity of Pyrazole Derivatives

Compoundp38α MAPK IC₅₀ (nM)Reference
BIRB 796 (Doramapimod)38[10]
Fused Pyrazole 11.8[9]
Fused Pyrazole 130.8[9]
Fused Pyrazole 252.1[9]
Fused Pyrazole 461.5[9]

Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
Indomethacin (Reference)10~553[15]
Pyrazole Derivative1065-803[15]
Pyrazole-Thiazole Hybrid-75-[1]
Compound 4a-48.71-[16]
Compound 5b-45.87-[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of pyrazole compounds.

Protocol 1: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and measures the direct inhibitory effect of a test compound on purified COX-2 enzyme activity.[17]

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Heme

  • Test Pyrazole Compound (dissolved in DMSO)

  • Positive Control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/590 nm)

Procedure:

  • Reagent Preparation: Prepare a serial dilution of the test pyrazole compound and the positive control (Celecoxib) in DMSO. The final DMSO concentration in the assay should not exceed 1%. Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe.

  • Assay Setup:

    • Add 80 µL of the reaction mixture to each well of the 96-well plate.

    • Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.

    • Add 10 µL of the purified COX-2 enzyme solution to all wells except the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

workflow_cox2_assay start Start prep Prepare Reagents: - Test Compound Dilutions - COX-2 Enzyme - Reaction Mix (Buffer, Heme, Probe) start->prep end End plate Plate Setup (96-well): Add 80µL Reaction Mix prep->plate add_cpd Add 10µL Inhibitor: Test Compound, Control, or Vehicle plate->add_cpd add_enz Add 10µL COX-2 Enzyme add_cpd->add_enz incubate1 Pre-incubate: 15 min at 37°C add_enz->incubate1 add_sub Initiate Reaction: Add 10µL Arachidonic Acid incubate1->add_sub read Measure Fluorescence (Kinetic) Ex/Em ~535/590 nm add_sub->read analyze Data Analysis: Calculate Reaction Rates Determine % Inhibition Calculate IC₅₀ read->analyze analyze->end

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.
Protocol 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This protocol measures the ability of a test compound to inhibit COX-2 activity within a cellular context by quantifying the production of PGE2.[18]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test Pyrazole Compound

  • Positive Control (e.g., Celecoxib, Dexamethasone)

  • PGE2 ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test pyrazole compound or positive control for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 3: In Vitro p38 MAPK Inhibition Assay (Luminescent)

This protocol outlines a luminescent kinase assay to determine the IC₅₀ value of a test compound against a p38 isoform.[8][19]

Materials:

  • Recombinant p38 MAP Kinase (e.g., p38α)

  • Kinase reaction buffer

  • Peptide substrate for p38 (e.g., ATF2)

  • ATP

  • Test Pyrazole Compound (dissolved in DMSO)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • 384-well white microplate

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add the ADP-Glo™ Reagent as per the kit instructions to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[15][20]

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test Pyrazole Compound

  • Reference Drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Grouping and Dosing: Divide the animals into groups (e.g., n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the edema volume (increase in paw volume) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

workflow_in_vivo start Start acclimate Acclimatize & Fast Animals start->acclimate end End grouping Group Animals & Measure Initial Paw Volume (V₀) acclimate->grouping dosing Administer Compound (Test, Reference, Vehicle) grouping->dosing induce Induce Edema: Inject Carrageenan into Paw dosing->induce 1 hour later measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4 hours induce->measure analyze Data Analysis: Calculate Edema Volume (Vₜ - V₀) Calculate % Inhibition Perform Statistical Analysis measure->analyze analyze->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

Pyrazole compounds represent a highly successful and versatile scaffold for the discovery of novel anti-inflammatory drugs. Their ability to selectively inhibit key inflammatory targets like COX-2 and p38 MAPK has led to the development of effective therapeutics with improved safety profiles. The continued exploration of pyrazole chemistry, including the synthesis of hybrid molecules that target multiple pathways (e.g., dual COX-2/5-LOX inhibitors), holds significant promise.[1][11] Future research will likely focus on optimizing the potency and selectivity of new pyrazole derivatives, exploring novel inflammatory targets, and developing advanced drug delivery systems to further enhance their therapeutic potential and minimize systemic side effects.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this pyrazole derivative is through a cyclocondensation reaction, often a variation of the Knorr pyrazole synthesis. This involves the reaction of a β-ketoester, specifically ethyl 2,4-dioxovalerate (also known as ethyl acetylpyruvate), with tert-butylhydrazine.[1][2] The reaction typically proceeds by nucleophilic attack of the hydrazine on the ketoester, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature: The reaction temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products. While some protocols suggest starting at 0°C and stirring at room temperature, refluxing in a suitable solvent like ethanol can also be effective.[3][4]

  • Presence of Water: Hydrazines can be hygroscopic. Ensure that your solvents and reagents are anhydrous, as water can interfere with the reaction.

  • Inefficient Mixing: Proper agitation is necessary to ensure the reactants are well-mixed, especially if the reaction mixture is heterogeneous.

  • Reagent Quality: The purity of the starting materials, particularly the ethyl 2,4-dioxovalerate and tert-butylhydrazine, is critical. Impurities can lead to side reactions and lower the yield of the desired product.

Q3: I have isolated a product, but I am unsure if it is the correct regioisomer. How can I confirm the structure and what can be done to control regioselectivity?

When using an unsymmetrical β-ketoester like ethyl 2,4-dioxovalerate and a substituted hydrazine, two regioisomers can potentially form: this compound and ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate.

  • Structural Confirmation: The most definitive way to confirm the structure is through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and potentially X-ray crystallography if suitable crystals can be obtained.[3]

  • Controlling Regioselectivity: The regioselectivity of the reaction is influenced by the steric hindrance of the substituents and the reaction conditions. The bulky tert-butyl group on the hydrazine is expected to sterically direct the reaction, favoring the formation of the desired 1,3,5-substituted pyrazole.[5][6] Conducting the reaction under acidic conditions (e.g., with a catalytic amount of acetic acid) can also influence the regioselectivity by protonating the carbonyl groups, making one more susceptible to nucleophilic attack than the other.[7]

Q4: What are common impurities I might encounter and how can they be removed?

Common impurities can include:

  • Unreacted Starting Materials: Residual ethyl 2,4-dioxovalerate or tert-butylhydrazine.

  • The Undesired Regioisomer: As discussed in Q3.

  • Side-products from Decomposition: If the reaction is run at too high a temperature or for too long, decomposition products may form.

Purification Methods:

  • Extraction: A standard aqueous workup can help remove water-soluble impurities. For instance, washing the organic layer with a dilute acid solution can remove any remaining basic hydrazine.

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.[8]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an excellent final purification step to obtain highly pure material.

Data Presentation

Table 1: Comparison of Reaction Conditions for Similar Pyrazole Syntheses

Starting MaterialsSolvent/CatalystTemperatureReaction TimeYieldReference
Ethyl 2,4-dioxopentanoate and Hydrazine HydrateEthanol0°C1 hour97%[4]
Ethyl 2,4-dioxovalerate and Hydrazine MonohydrateEthanol/Acetic Acid0°C to Room Temp15 hours74%[4]
Ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate and tert-butyl hydrazine HClEthanol/NaHCO₃Reflux2 hoursN/A[3]
Trichloromethyl Enone and Phenylhydrazine HydrochlorideMethanolReflux16 hours85%[8]

Note: Yields are for analogous but not identical products and serve as a general guide.

Experimental Protocols

Protocol 1: General Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To this solution, add tert-butylhydrazine hydrochloride (1.1 equivalents) followed by a base such as sodium bicarbonate or triethylamine (2.5 equivalents) to neutralize the hydrochloride salt. Alternatively, use tert-butylhydrazine (1.1 equivalents) directly. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

reaction_pathway reagents Ethyl 2,4-dioxovalerate + tert-Butylhydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation product Ethyl 1-(tert-butyl)-3-methyl- 1H-pyrazole-5-carboxylate intermediate->product Cyclization & Deydration

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Reaction Yield check_completion Is the reaction complete? (Monitor by TLC) start->check_completion extend_time Increase reaction time or temperature check_completion->extend_time No check_reagents Are reagents pure and anhydrous? check_completion->check_reagents Yes extend_time->check_completion purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_conditions Are reaction conditions (temp, mixing) optimal? check_reagents->check_conditions Yes purify_reagents->start optimize_conditions Optimize temperature and stirring check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->start

Caption: Troubleshooting workflow for low reaction yield.

regioisomer_formation reactants Ethyl 2,4-dioxovalerate + tert-Butylhydrazine pathway_A Pathway A reactants->pathway_A pathway_B Pathway B reactants->pathway_B product_desired Ethyl 1-(tert-butyl)-3-methyl- 1H-pyrazole-5-carboxylate (Desired Product) pathway_A->product_desired product_isomer Ethyl 1-(tert-butyl)-5-methyl- 1H-pyrazole-3-carboxylate (Isomeric Impurity) pathway_B->product_isomer

Caption: Potential formation of regioisomers during synthesis.

References

Technical Support Center: Purification of Crude Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of crude ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor or No Separation of Compound from Impurities Incorrect mobile phase polarity.Optimize the eluent system. Start with a non-polar solvent like hexane or petroleum ether and gradually increase polarity by adding ethyl acetate. A common starting point is a 9:1 or 8:2 ratio of hexane:ethyl acetate.
Compound has low solubility in the mobile phase.If the compound is poorly soluble, it can precipitate on the column.[1] Consider using a stronger eluent system or adding a small amount of a more polar solvent like methanol to the mobile phase to improve solubility.[1]
Inappropriate stationary phase.For basic pyrazole compounds, consider deactivating the silica gel with triethylamine.[1] Alternatively, neutral alumina or reversed-phase C-18 silica may provide better separation.[1]
Low Yield or Loss of Compound Compound is sticking to the silica gel.Deactivating the silica gel with triethylamine or ammonia in methanol can prevent basic pyrazole compounds from irreversibly adsorbing to the column.[1]
Compound is unstable on silica gel.Minimize the time the compound is on the column by using flash chromatography. If instability is a significant issue, consider alternative purification methods like recrystallization or acid/base extraction.[1]
Incomplete elution from the column.After the main product has eluted, flush the column with a more polar solvent system (e.g., 100% ethyl acetate or a mixture with methanol) to ensure all the compound has been recovered.
Compound Elutes Too Quickly (Low Retention) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Compound Elutes Too Slowly (High Retention) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Tailing of Peaks Acidic or basic nature of the compound interacting with the stationary phase.Add a small amount of a modifier to the mobile phase. For basic compounds like some pyrazoles, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid may help.
Column is overloaded.Reduce the amount of crude material loaded onto the column.
Difficulty Removing Solvent After Purification High-boiling point solvents in the mobile phase.If possible, use lower-boiling point solvents for the mobile phase. If high-boiling solvents are necessary, use a rotary evaporator followed by high vacuum to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical column chromatography protocol for purifying this compound?

A1: A general protocol involves using silica gel (60-120 or 230-400 mesh) as the stationary phase and a petroleum ether-ethyl acetate or hexane-ethyl acetate gradient as the mobile phase.[2] The process starts with a low polarity eluent to remove non-polar impurities, and the polarity is gradually increased to elute the target compound.

Q2: How do I choose the right solvent system for my purification?

A2: Thin-Layer Chromatography (TLC) is an essential first step to determine the optimal solvent system. The ideal solvent system should give a retention factor (Rf) of around 0.3 for the desired compound. This generally translates well to column chromatography.

Q3: My pyrazole derivative seems to be insoluble in common chromatography solvents. What can I do?

A3: Poor solubility can be a challenge. You can try increasing the volume of the organic solvent or using a co-solvent system, such as adding tetrahydrofuran (THF) or acetone.[1] For column chromatography, using a stronger eluent or adding a small amount of a highly polar solvent like methanol can help maintain solubility on the column.[1]

Q4: Can I use other purification techniques besides column chromatography?

A4: Yes. If column chromatography is not effective, you might consider recrystallization, acid/base extraction, or sublimation as alternative purification methods.[1]

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the structure and identify any remaining impurities.

Experimental Protocol: Column Chromatography Purification

This protocol provides a detailed methodology for the purification of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase determined from the TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC, spotting each fraction on a plate to identify which ones contain the desired product.

    • Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 to 85:15 hexane:ethyl acetate) to elute the compound.

  • Isolation of Pure Compound:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR and MS.

Data Summary

ParameterValue/RangeReference
Stationary Phase Silica gel (60-120 or 230-400 mesh)[2][3]
Mobile Phase Petroleum ether-ethyl acetate or Hexane-ethyl acetate[2][4]
Eluent Gradient Stepwise or linear gradient from low to high polarity[5]
TLC Rf Target ~0.3General chromatographic practice
Alternative Stationary Phases Neutral alumina, Reversed-phase C-18 silica[1]
Mobile Phase Modifiers Triethylamine (for basic compounds)[1]

Workflow and Troubleshooting Logic

G cluster_start Start Purification cluster_prep Preparation cluster_elution Elution & Monitoring cluster_outcome Outcome cluster_actions Troubleshooting Actions Start Crude Product TLC 1. Perform TLC to find optimal solvent system Start->TLC PackColumn 2. Pack column with silica gel TLC->PackColumn LoadSample 3. Load crude sample PackColumn->LoadSample Elute 4. Elute with chosen solvent gradient LoadSample->Elute CollectFractions 5. Collect fractions Elute->CollectFractions MonitorTLC 6. Monitor fractions by TLC CollectFractions->MonitorTLC GoodSep Good Separation MonitorTLC->GoodSep Desired Rf PoorSep Poor Separation MonitorTLC->PoorSep Smearing/Overlapping NoElution Compound Not Eluting MonitorTLC->NoElution Stuck at baseline Combine Combine pure fractions & evaporate solvent GoodSep->Combine Proceed OptimizeSolvent Optimize solvent polarity (TLC) PoorSep->OptimizeSolvent Adjust ChangeStationary Consider alternative stationary phase (Alumina, C18) PoorSep->ChangeStationary If solvent optimization fails IncreasePolarity Increase mobile phase polarity NoElution->IncreasePolarity Adjust OptimizeSolvent->TLC IncreasePolarity->Elute

Caption: Troubleshooting workflow for chromatographic purification.

References

Common side products in the synthesis of N-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Substituted Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side products encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of N-substituted pyrazoles?

The synthesis of N-substituted pyrazoles can be accompanied by the formation of several side products, which can impact yield and purity. The most prevalent of these is the formation of regioisomers, particularly when employing unsymmetrical 1,3-dicarbonyl compounds.[1][2] Other common side products include:

  • Pyrazolium Salts: Formed from the di-alkylation of the pyrazole ring.

  • Stable Intermediates: Such as hydroxylpyrazolidines, which may not fully convert to the desired pyrazole.[1]

  • Ring-Opened or Rearranged Products: Can occur when the pyrazole ring is substituted with highly reactive functional groups.[1]

  • Products from Starting Material Impurities: Impurities in the 1,3-dicarbonyl or hydrazine starting materials can lead to a variety of undesired substances.[1][2]

Q2: How can I control regioselectivity and prevent the formation of isomeric mixtures?

The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][3] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[3][4]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of one isomer.[2][5][6]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[1] In acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role. Bulky substituents can hinder the approach of the nucleophile, while electron-withdrawing groups can enhance the reactivity of a carbonyl group.[3]

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of a specific pyrazole synthesis. This data is crucial for optimizing reaction conditions to favor the formation of the desired regioisomer.

1,3-Dicarbonyl Substrate (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Reference
CF₃, PhenylMethylhydrazineEthanol1:1.8[6]
CF₃, PhenylMethylhydrazineTFE85:15[6]
CF₃, PhenylMethylhydrazineHFIP97:3[6]
CF₃, 2-FurylMethylhydrazineEthanol1:1.3[5]
CF₃, 2-FurylMethylhydrazineTFE87:13[5]
CF₃, 2-FurylMethylhydrazineHFIP97:3[5]

Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and Regioisomer B has the N-substituent adjacent to R².

Q3: I am getting di-substituted products (pyrazolium salts) instead of my desired mono-substituted pyrazole. How can I avoid this?

The formation of N,N'-disubstituted pyrazolium salts is a common side reaction during the N-alkylation of pyrazoles. This occurs when the initially formed N-substituted pyrazole undergoes a second alkylation.

Troubleshooting Pyrazolium Salt Formation:

  • Control Stoichiometry: Use of a slight excess of the pyrazole substrate relative to the alkylating agent can help to minimize the formation of the di-substituted product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.

  • Choice of Base and Solvent: The reaction conditions can influence the rate of the second alkylation. The use of milder bases and less polar solvents may reduce the formation of pyrazolium salts.

Q4: My pyrazole product seems to be unstable and is undergoing ring-opening or rearrangement. Why is this happening and how can I prevent it?

The pyrazole ring is generally stable, but certain substituents can make it susceptible to ring-opening or rearrangement reactions.

Troubleshooting Ring Instability:

  • Avoid Harsh Basic Conditions: The use of very strong bases can lead to deprotonation at the C3 position of the pyrazole ring, which can initiate ring-opening.[7] It is advisable to use milder bases like potassium or cesium carbonate.

  • Reactive Functional Groups: The presence of highly reactive functional groups, such as azides or nitro groups, on the pyrazole ring can lead to complex rearrangements or ring-opening, especially at elevated temperatures or in the presence of certain catalysts.[1] If possible, consider introducing these functional groups at a later stage in the synthetic sequence.

Q5: What are some common impurities in starting materials that can lead to side products?

The purity of the starting materials is critical for a clean reaction. Impurities in the 1,3-dicarbonyl compounds or hydrazines can lead to the formation of undesired side products.

Common Impurities and Their Consequences:

  • Hydrazine Impurities: Hydrazine derivatives can degrade over time, and colored impurities can form.[2] Using freshly distilled or purified hydrazine is recommended.

  • 1,3-Dicarbonyl Impurities: Self-condensation products of the dicarbonyl compound can be present, which can react with the hydrazine to form a complex mixture of products.

Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole[4]

This protocol details a method to favor the formation of a single regioisomer by using a fluorinated solvent.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Pyrazolone via Knorr-type Reaction[8][9]

This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

Procedure:

  • In a round-bottom flask, carefully add the ethyl acetoacetate and the phenylhydrazine. The addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 1 hour at 135-145 °C.

  • Cool the resulting syrup in an ice-water bath.

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

  • Collect the crude product by vacuum filtration and recrystallize from ethanol.

Visualizations

Diagram 1: General Reaction and Side Product Pathways

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazone Intermediate A Hydrazone Intermediate A Unsymmetrical 1,3-Dicarbonyl->Hydrazone Intermediate A Hydrazone Intermediate B Hydrazone Intermediate B Unsymmetrical 1,3-Dicarbonyl->Hydrazone Intermediate B Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Hydrazone Intermediate A Substituted Hydrazine->Hydrazone Intermediate B Desired N-Substituted Pyrazole (Regioisomer A) Desired N-Substituted Pyrazole (Regioisomer A) Hydrazone Intermediate A->Desired N-Substituted Pyrazole (Regioisomer A) Incomplete Dehydration Incomplete Dehydration Hydrazone Intermediate A->Incomplete Dehydration N-Substituted Pyrazole (Regioisomer B) N-Substituted Pyrazole (Regioisomer B) Hydrazone Intermediate B->N-Substituted Pyrazole (Regioisomer B) Di-alkylation Di-alkylation Desired N-Substituted Pyrazole (Regioisomer A)->Di-alkylation Excess Alkylating Agent Ring Opening/Rearrangement Ring Opening/Rearrangement Desired N-Substituted Pyrazole (Regioisomer A)->Ring Opening/Rearrangement Harsh Conditions Pyrazolium Salt Pyrazolium Salt Di-alkylation->Pyrazolium Salt Stable Hydroxylpyrazolidine Stable Hydroxylpyrazolidine Incomplete Dehydration->Stable Hydroxylpyrazolidine Degraded Products Degraded Products Ring Opening/Rearrangement->Degraded Products

Caption: General reaction pathways and common side reactions.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Mixture of Regioisomers Observed check_ratio Analyze Regioisomeric Ratio (NMR, GC-MS) start->check_ratio change_solvent Change to Fluorinated Solvent (TFE, HFIP) check_ratio->change_solvent Ratio not acceptable separate_isomers Separate Isomers by Chromatography check_ratio->separate_isomers If optimization fails end_success Desired Regioisomer Obtained check_ratio->end_success Ratio acceptable change_solvent->check_ratio adjust_ph Adjust Reaction pH change_solvent->adjust_ph adjust_ph->check_ratio modify_substrate Use a 1,3-Dicarbonyl Surrogate adjust_ph->modify_substrate modify_substrate->check_ratio separate_isomers->end_success end_fail Continue Optimization separate_isomers->end_fail

Caption: Troubleshooting workflow for poor regioselectivity.

Diagram 3: Characterization of Regioisomers

G start Reaction Mixture Containing Potential Regioisomers nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d ms Mass Spectrometry start->ms nmr_2d 2D NMR (NOESY/COSY) nmr_1d->nmr_2d Ambiguous assignment structure_elucidation Unambiguous Structure Determination nmr_1d->structure_elucidation Clear assignment ms->structure_elucidation nmr_2d->structure_elucidation

Caption: Analytical workflow for regioisomer characterization.

References

Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the regioselectivity of pyrazole formation, particularly from 1,3-dicarbonyl compounds and substituted hydrazines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls?

The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily governed by a combination of steric and electronic factors, as well as the reaction conditions.[1] The reaction can, in principle, yield two different regioisomers.[1][2]

  • Electronic Effects: The initial step of the reaction is the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The more electrophilic (electron-deficient) carbonyl carbon will react faster. For example, in 1-phenyl-1,3-butanedione, the carbonyl carbon adjacent to the phenyl group is generally more reactive towards nucleophilic attack.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to a particular carbonyl group, thereby favoring attack at the less sterically crowded position.

  • Reaction Conditions: The choice of solvent, temperature, and the presence of a catalyst can significantly influence the regiomeric ratio.[1][3] For instance, acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens.[3]

The interplay of these factors determines which of the two possible intermediate hydrazones is formed, ultimately dictating the final pyrazole regioisomer.

Q2: Troubleshooting: I'm getting a mixture of regioisomers. How can I improve the selectivity?

Obtaining a mixture of regioisomers is a common issue, but several strategies can be employed to favor the formation of a single isomer.[2]

  • Modify the Solvent System: This is often the most effective method. Standard solvents like ethanol can lead to poor selectivity.[2][3] Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[2][3][4]

  • Adjust Reaction pH: The pH of the reaction medium is a critical factor.[3]

    • Acid Catalysis: Adding a catalytic amount of an acid (e.g., HCl, acetic acid) can protonate a carbonyl group, increasing its electrophilicity and directing the initial attack.

    • Base Catalysis: A base can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine, influencing which one initiates the attack.

  • Change the Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Use of Arylhydrazine Salts: When using arylhydrazines, employing the hydrochloride salt instead of the free base can reverse the regioselectivity, providing a route to the alternative isomer.[5]

The following workflow can guide your optimization process:

G start Poor Regioselectivity (Mixture of Isomers) solvent Change Solvent (e.g., Ethanol to TFE or HFIP) start->solvent check Analyze Regioisomeric Ratio (e.g., by NMR) solvent->check ph Adjust pH (Add catalytic acid or base) ph->check temp Lower Reaction Temperature temp->check hydrazine_form Use Hydrazine Salt vs. Free Base hydrazine_form->check check->ph Unsuccessful check->temp Unsuccessful check->hydrazine_form Unsuccessful   end Desired Regioselectivity Achieved check->end Successful

Caption: Troubleshooting workflow for improving regioselectivity.

Guides & Protocols

Guide: How does the choice of solvent affect regioselectivity?

The solvent plays a crucial role in pyrazole synthesis, primarily by stabilizing intermediates and influencing the reactivity of the starting materials. Fluorinated alcohols like TFE and HFIP have unique properties that can dramatically enhance regioselectivity.[2][4] They can form strong hydrogen bonds, which is believed to selectively activate one carbonyl group of the 1,3-dicarbonyl compound over the other, leading to a more controlled initial reaction.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the reaction of 1-Aryl-4,4,4-trifluoro-1,3-butanediones with methylhydrazine.

1,3-Diketone (R group on Phenyl)SolventRegioisomeric Ratio (A:B)Reference
HEthanol~1:1[3]
HTFE>95:5[3]
HHFIP97:3[4]
4-MeHFIP>99:1[2]
4-ClHFIP>99:1[2]

Regioisomer A corresponds to the pyrazole with the aryl group at the 5-position and the CF3 group at the 3-position.

The data clearly indicates that while a standard solvent like ethanol provides almost no selectivity, highly fluorinated solvents like TFE and especially HFIP can provide excellent control, leading almost exclusively to a single regioisomer.[2][3][4]

The proposed mechanism for this solvent effect is illustrated below:

G cluster_0 Reaction Pathway cluster_1 Solvent Influence diketone Unsymmetrical 1,3-Diketone ethanol Ethanol hfip HFIP / TFE hydrazine Substituted Hydrazine intermediate_A Intermediate via Attack at C1 ethanol->intermediate_A ~50% intermediate_B Intermediate via Attack at C2 ethanol->intermediate_B ~50% hfip->intermediate_A >95% (Selective H-bonding activates one carbonyl) product_A Regioisomer A intermediate_A->product_A product_B Regioisomer B intermediate_B->product_B

Caption: Influence of solvent on reaction pathways.
Experimental Protocol: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP

This protocol provides a method for the highly regioselective synthesis of a pyrazole isomer using a fluorinated solvent.

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 218 mg)

  • Methylhydrazine (1.1 mmol, 51 mg, 0.058 mL)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask with stir bar

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (3 mL).

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

  • Work-up:

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole. The regioselectivity is typically >97:3 in favor of this isomer.

This protocol demonstrates a practical application of using fluorinated solvents to achieve high regioselectivity in pyrazole synthesis.[2][4]

References

Troubleshooting low conversion rates in pyrazole ester formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in pyrazole ester formation.

Troubleshooting Guide: Low Conversion Rates

Low yields in pyrazole ester synthesis can arise from a variety of factors, from the purity of starting materials to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Q1: My pyrazole ester synthesis is resulting in a very low yield. Where should I start troubleshooting?

Low conversion is a common issue that can often be resolved by systematically evaluating your experimental setup. Begin by assessing the following:

  • Purity of Starting Materials: Ensure the purity of your β-ketoester and hydrazine derivatives. Impurities can lead to side reactions, reducing the yield and complicating purification. It is recommended to use reagents from a reputable supplier or purify them before use.

  • Reaction Stoichiometry: Verify the stoichiometry of your reactants. While a 1:1 ratio is standard, a slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Q2: I am observing the formation of two different products. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a frequent challenge when using unsymmetrical β-ketoesters or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

To favor the formation of the desired regioisomer:

  • Modify Reaction Conditions: The choice of solvent and temperature can significantly influence regioselectivity. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[1]

  • pH Control: The pH of the reaction medium can affect the rate of competing reaction pathways. Acid catalysis can influence both the rate of pyrazole formation and subsequent reactions.[2]

  • Bulky Substituents: The presence of bulky substituents on either the β-ketoester or the hydrazine can sterically hinder attack at the more crowded carbonyl group, thus favoring the formation of one regioisomer.

Q3: My reaction mixture is turning dark, and I'm getting a lot of tar-like substances. What is causing this and how can I prevent it?

The formation of dark-colored, tar-like substances is often due to side reactions, polymerization, or degradation of starting materials or intermediates, especially at elevated temperatures.

To minimize these byproducts:

  • Optimize Reaction Temperature: Running the reaction at a lower temperature for a longer duration can often minimize the formation of degradation products.

  • Ensure Purity of Starting Materials: Impurities can catalyze side reactions leading to tar formation.

  • Slow Addition of Reagents: Adding one reagent slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.

  • Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: The purification of my pyrazole ester is proving to be very difficult. What are the best practices?

Purification can be challenging due to the presence of closely eluting impurities or byproducts.

  • Column Chromatography: This is the most common method for purifying pyrazole esters. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: If the pyrazole ester has basic properties, an acid-base extraction can be used to separate it from non-basic impurities. The pyrazole is first protonated and extracted into an aqueous acidic phase, which is then basified to retrieve the purified product by extraction with an organic solvent.

Frequently Asked Questions (FAQs)

Q5: What is the most common method for synthesizing pyrazole esters?

The Knorr pyrazole synthesis and its variations are the most widely used methods. This typically involves the cyclocondensation reaction of a β-ketoester with a hydrazine derivative.[3]

Q6: Can I use a catalyst to improve my reaction yield?

Yes, both acid and base catalysts can be used to improve the rate and yield of pyrazole ester synthesis.

  • Acid Catalysis: Glacial acetic acid is a commonly used acid catalyst.[3] The addition of a strong acid like HCl can also accelerate the dehydration step.[2]

  • Base Catalysis: In some cases, a base may be beneficial.

  • Lewis Acids: Lewis acids such as Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields in related reactions.

  • Nanocatalysts: Nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles.[2]

Q7: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in pyrazole ester synthesis. It can affect the solubility of reactants, the reaction rate, and even the regioselectivity.

  • Polar Protic Solvents: Ethanol is a commonly used solvent.[2]

  • Aprotic Dipolar Solvents: Solvents like DMF, NMP, and DMAc can be effective, particularly for reactions involving aryl hydrazines.[2]

  • Solvent-Free Conditions: In some green chemistry approaches, reactions can be carried out under solvent-free conditions, sometimes using a solid support or ionic liquid.[4]

Q8: What are some common byproducts in pyrazole ester synthesis?

Besides regioisomers, other byproducts can form depending on the specific reactants and conditions. These can include products from self-condensation of the β-ketoester, incomplete cyclization, or side reactions involving functional groups on the starting materials.

Data Presentation

Table 1: Effect of Solvent on Pyrazole Ester Synthesis Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolReflux475[2]
DMF100285[2]
TolueneReflux660[4]
AcetonitrileReflux570[4]
Solvent-free (TBAB)Room Temp0.592[4]

Table 2: Influence of Catalyst on Reaction Outcome

CatalystLoading (mol%)SolventTemperature (°C)Yield (%)Reference
None-EthanolReflux65
Acetic Acid10EthanolReflux80[3]
Nano-ZnO5Solvent-free8095[2]
p-TSA10Solvent-free12088[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol details a standard Knorr pyrazole synthesis.

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1.0 equivalent) in ethanol.

  • Add phenylhydrazine (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3 drops).

  • Heat the reaction mixture to reflux (approximately 78°C) with stirring for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 30% ethyl acetate/70% hexane mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure pyrazole ester.

Protocol 2: Synthesis of 5-Aminopyrazole from an Ester and a Nitrile

This protocol describes a method for synthesizing aminopyrazoles.[6]

Materials:

  • Substituted ester (e.g., ethyl benzoate)

  • Acetonitrile

  • Potassium tert-butoxide

  • Hydrazine hydrate

  • Tetrahydrofuran (THF)

  • Sulfuric acid

Procedure:

  • Dissolve potassium tert-butoxide in THF in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of the ester and acetonitrile in THF to the reaction mixture.

  • Stir the mixture at ambient temperature until the ester is consumed (monitored by TLC).

  • Carefully add concentrated sulfuric acid and stir for 5 minutes.

  • Slowly add hydrazine hydrate and reflux the mixture until the intermediate β-ketonitrile is consumed.

  • Cool the reaction, remove the solvent under reduced pressure, and dissolve the residue in THF.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Pyrazole Ester Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reactant Stoichiometry check_purity->check_stoichiometry Pure? impure Purify or Replace Starting Materials check_purity->impure No check_conditions Evaluate Reaction Conditions check_stoichiometry->check_conditions Correct? incorrect_stoich Adjust Stoichiometry (e.g., excess hydrazine) check_stoichiometry->incorrect_stoich No side_reactions Analyze for Side Reactions check_conditions->side_reactions Optimized? suboptimal_cond Optimize Temperature, Solvent, Catalyst, Time check_conditions->suboptimal_cond No purification_loss Review Purification Technique side_reactions->purification_loss Minimal? byproducts Modify Conditions to Improve Selectivity side_reactions->byproducts No solution Improved Yield purification_loss->solution Efficient? inefficient_purify Optimize Chromatography or Recrystallization purification_loss->inefficient_purify No impure->start incorrect_stoich->start suboptimal_cond->start byproducts->start inefficient_purify->start

Caption: A logical workflow for troubleshooting low yields in pyrazole ester synthesis.

Knorr_Synthesis_Workflow Knorr Pyrazole Ester Synthesis Workflow cluster_reactants Reactants & Setup beta_ketoester β-Ketoester reaction Combine Reactants & Heat to Reflux beta_ketoester->reaction hydrazine Hydrazine Derivative hydrazine->reaction solvent Solvent (e.g., Ethanol) solvent->reaction catalyst Catalyst (e.g., Acetic Acid) catalyst->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring workup Cool & Remove Solvent monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification product Pure Pyrazole Ester purification->product

Caption: Experimental workflow for the Knorr synthesis of pyrazole esters.

References

Technical Support Center: Optimization of Solvent and Temperature in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of solvent and temperature for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. How can solvent and temperature be optimized to improve it?

A1: Low yields are a common issue in pyrazole synthesis and can often be addressed by systematically optimizing the solvent and temperature.[1]

  • Solvent Selection: The choice of solvent is critical and can significantly impact reaction rates and yields.[2]

    • Polarity: While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have shown superior results in certain reactions.[2] For some eco-friendly protocols, ethylene glycol has been used to achieve good to excellent yields at room temperature.[2][3]

    • Solubility: Ensure your starting materials (e.g., 1,3-dicarbonyl compound and hydrazine derivative) are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can hinder the reaction rate.[2]

    • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. If a reaction is sluggish, switching to a higher-boiling solvent like toluene or xylene may be necessary to increase the reaction temperature.[2]

  • Temperature Optimization:

    • Increasing the temperature can often improve the reaction rate and yield. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but higher temperatures led to a decrease.[3][4]

    • In some cases, microwave-assisted synthesis can effectively increase yields and reduce reaction times.[1][5] However, for certain reactions, room temperature might be optimal.[3][6] It is crucial to monitor the reaction at different temperatures to find the optimal condition for product formation without significant decomposition.[2]

Q2: I am observing a mixture of regioisomers. How can I control the regioselectivity by optimizing solvent and temperature?

A2: Poor regioselectivity is a classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds.[1][7] Both solvent and temperature play a crucial role in directing the reaction towards a specific regioisomer.

  • Solvent Effects:

    • The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity compared to traditional solvents like ethanol.[8]

    • The polarity and nature of the solvent can influence which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the hydrazine.[2]

  • Temperature Control:

    • Temperature can be a pivotal trigger in controlling the reaction pathway.[9] In some syntheses, different temperatures can lead to the formation of different major products. A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles.[9]

Q3: My reaction is proceeding very slowly. What steps can I take to increase the reaction rate?

A3: A slow reaction rate can be addressed by modifying the solvent and temperature conditions.

  • Increase Temperature: Heating the reaction mixture, often to reflux, is a common method to increase the reaction rate.[1]

  • Solvent Choice: Switching to a solvent that better solubilizes the reactants can improve the reaction rate.[2] Additionally, using a higher boiling point solvent allows for higher reaction temperatures.[2]

  • Microwave Irradiation: This technique can dramatically reduce reaction times.[1][5][10]

  • Catalyst: While not a solvent or temperature optimization, the choice of catalyst can be critical. For instance, nano-ZnO has been shown to improve yields.[1]

Troubleshooting Guides

Issue: Low or No Product Yield

Possible CauseTroubleshooting Steps
Suboptimal Solvent Perform a small-scale solvent screening with a range of solvents of varying polarities (e.g., ethanol, methanol, DMF, toluene, dioxane).[2]
Inappropriate Temperature Systematically vary the reaction temperature (e.g., room temperature, 60°C, reflux) to find the optimum. Monitor reaction progress by TLC or LC-MS.[2]
Poor Reactant Solubility Select a solvent in which both the 1,3-dicarbonyl compound and the hydrazine derivative are readily soluble at the reaction temperature.[2]
Side Reactions Altering the solvent and temperature can minimize the formation of byproducts.[1]

Issue: Formation of Regioisomers

Possible CauseTroubleshooting Steps
Non-selective Reaction Conditions Experiment with fluorinated alcohols (TFE, HFIP) as solvents to enhance regioselectivity.[8]
Thermodynamic vs. Kinetic Control Vary the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product.
pH of the Medium The addition of catalytic amounts of acid or base can alter the regioselectivity.[2]

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

ReactantsSolventTemperatureYield (%)Reference
1,3-Diketones and ArylhydrazinesN,N-DimethylacetamideRoom Temperature59-98Gosselin et al.[2][3]
Hydrazines and 1,3-diketonesEthylene GlycolRoom Temperature70-95Xu et al.[2][3]
Phenylhydrazine and Ethyl acetoacetateEthanolReflux95Girish et al.[2]
Aldehydes, Malononitrile, Hydrazine, Ethyl AcetoacetateMethanol-HighYallappa et al.[2]
Isocyanides, Dialkyl Acetylenedicarboxylates, 1,2-DibenzoylhydrazinesAcetoneRoom Temperature75[6]
1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazideEthanol--[9]
1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide[HDBU][OAc]95 °C85[9]

Table 2: Effect of Temperature on Pyrazole Synthesis Yield

ReactantsSolventTemperature (°C)Yield (%)Reference
N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoateToluene60ImprovedXu et al.[3][4]
N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoateToluene>60DecreasedXu et al.[3][4]
Chalcone and Hydrazine HydrateGlacial Acetic AcidReflux (approx. 118)-[11]
1a and DBUEtOH9565[9]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Pyrazole Synthesis [2]

  • Preparation: In separate small reaction vials, place a stoichiometric amount of the 1,3-dicarbonyl compound and the hydrazine derivative.

  • Solvent Addition: To each vial, add a different solvent to be tested (e.g., ethanol, DMF, toluene, dioxane) to achieve a standard concentration.

  • Reaction: Stir the reaction mixtures at a set temperature (e.g., room temperature or 60°C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

  • Analysis: Compare the reaction rates and final product yields to identify the optimal solvent.

Protocol 2: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone [11]

  • Reactants: In a round-bottomed flask, add ethyl acetoacetate (1.625 mL, 12.5 mmol) followed by phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic.

  • Heating: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C, during which a heavy syrup will form.

  • Crystallization: Transfer the syrup to a beaker and cool it in an ice-water bath. Add approximately 2 mL of diethyl ether and stir vigorously to induce crystallization of the crude pyrazolone.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from a suitable solvent.

Mandatory Visualization

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield in Pyrazole Synthesis optimize_solvent Optimize Solvent start->optimize_solvent optimize_temp Optimize Temperature start->optimize_temp check_solubility Check Reactant Solubility optimize_solvent->check_solubility change_solvent_type Screen Different Solvent Types (Protic vs. Aprotic) optimize_solvent->change_solvent_type vary_temp Vary Reaction Temperature (RT, Heat, Reflux) optimize_temp->vary_temp improved_yield Improved Yield check_solubility->improved_yield change_solvent_type->improved_yield vary_temp->improved_yield

Caption: Troubleshooting workflow for low pyrazole synthesis yields.

G cluster_input Inputs cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_output Outputs reactants Unsymmetrical 1,3-Dicarbonyl + Hydrazine solvent Solvent Choice reactants->solvent temperature Reaction Temperature reactants->temperature pathway_a Pathway A solvent->pathway_a pathway_b Pathway B solvent->pathway_b temperature->pathway_a temperature->pathway_b regioisomer_1 Regioisomer 1 pathway_a->regioisomer_1 regioisomer_2 Regioisomer 2 pathway_b->regioisomer_2

Caption: Logical relationship for controlling regioselectivity.

References

Technical Support Center: Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from pyrazole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole compounds from unreacted starting materials?

A1: The primary techniques for purifying pyrazole products include recrystallization, column chromatography, liquid-liquid extraction, and distillation. The choice of method depends on the physical properties of the pyrazole and impurities (e.g., polarity, solubility, boiling point), the scale of the reaction, and the desired final purity.

Q2: How do I choose the best purification method for my specific pyrazole derivative?

A2: The selection of an appropriate purification method is critical.

  • Recrystallization is highly effective for crystalline solids, especially for removing minor impurities.[1]

  • Column chromatography is necessary for separating complex mixtures, regioisomers, or when the impurities have similar properties to the product.[1]

  • Liquid-liquid extraction is useful for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic layer.[2] It is a common step in the work-up procedure to remove water-soluble byproducts and unreacted starting materials.[3][4]

  • Distillation is suitable for liquid pyrazoles with boiling points under 150°C at atmospheric pressure or for high-boiling liquids under vacuum.[5]

Q3: My pyrazole derivative is a solid. Which purification method should I try first?

A3: For solid pyrazole products, recrystallization is often the most straightforward and cost-effective initial purification method.[6] It can provide high purity with good recovery if a suitable solvent is identified.

Q4: My pyrazole derivative is an oil. What is the best way to purify it?

A4: For oily products, column chromatography or distillation are the preferred methods. If the oil is suspected to be impure, column chromatography is recommended to separate the components.[1] If the product is relatively pure and thermally stable, distillation can be an efficient purification technique.[7]

Q5: Can I use acid-base chemistry to aid in the purification of my pyrazole?

A5: Yes, the basic nature of the pyrazole ring can be exploited for purification.[6] Treatment with an acid can form a salt, which may have different solubility properties, allowing for selective precipitation or extraction.[3][4] The free pyrazole can then be regenerated by neutralization with a base.[7]

Troubleshooting Guides

Recrystallization

Issue 1: My pyrazole compound "oils out" instead of crystallizing.

  • Possible Cause: The solute's melting point is lower than the boiling point of the solvent, or the solute is too soluble.[7][8]

  • Solution:

    • Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.[7][8]

    • Increase the volume of the "good" solvent to lower the saturation temperature.[8]

    • Ensure the solution cools as slowly as possible to promote gradual crystal formation.[8]

    • Add a seed crystal of the pure compound if available.[8]

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, or there are no nucleation sites.[7]

  • Solution:

    • Concentrate the solution by evaporating some of the solvent.[7]

    • Cool the solution slowly, and then in an ice bath to maximize precipitation.[8]

    • Scratch the inside of the flask with a glass rod to create nucleation sites.[7]

    • Add a seed crystal of the pure compound.[8]

Issue 3: The recrystallization yield is very low.

  • Possible Cause: The compound is too soluble in the crystallization solvent, even at low temperatures, or too much solvent was used.[7][8]

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

    • Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes to maximize crystal formation.[8]

    • Consider a different solvent or a mixed-solvent system.[7]

Issue 4: The resulting crystals are impure or colored.

  • Possible Cause: Impurities are trapped in the crystal lattice, or colored impurities are present.[7]

  • Solution:

    • Perform a second recrystallization.[7]

    • Ensure slow cooling to allow for the formation of larger, purer crystals.[7]

    • For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield.[8]

Column Chromatography

Issue 1: Poor separation of the pyrazole product from starting materials.

  • Possible Cause: Incorrect eluent polarity or use of acidic silica gel with a basic pyrazole.

  • Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[1]

    • For basic pyrazoles, deactivate the silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (~0.5-1%) to prevent streaking and product loss.[1]

Issue 2: Low recovery of the compound from the column.

  • Possible Cause: The compound is strongly adsorbed to the silica gel.

  • Solution:

    • Deactivate the silica gel with triethylamine as described above.[1]

    • If the compound is poorly soluble in the eluent, consider "dry loading": dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[1]

Data Presentation

Table 1: Comparison of Purification Methods for Pyrazole Derivatives.

MethodTypical Starting PurityTypical Final PurityTypical YieldNotes
Recrystallization85-95%> 99%60-85%Effective for removing minor impurities if a suitable solvent is found.[1]
Column Chromatography50-90%> 98%50-80%Necessary for complex mixtures or isomers. Yield can be lower due to product adhesion to the stationary phase.[1]
Trituration70-90%90-97%70-90%Good for removing highly soluble or insoluble impurities; less effective for closely related compounds.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[8]

  • Heating: Gently heat the mixture on a hot plate or in a water bath with stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if needed to achieve complete dissolution.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, cool the flask in an ice bath to maximize crystallization.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[8]

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that provides good separation and an Rf value of ~0.3 for the target compound.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. For basic pyrazoles, add triethylamine to the eluent (~0.5% by volume). Pour the slurry into a chromatography column and allow it to pack.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[1]

  • Elution: Add the eluent to the column and apply pressure (air or nitrogen) to begin separating the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Visualizations

experimental_workflow crude_product Crude Pyrazole Product initial_workup Initial Work-up (e.g., Liquid-Liquid Extraction) crude_product->initial_workup purification_method Select Purification Method initial_workup->purification_method recrystallization Recrystallization purification_method->recrystallization Solid chromatography Column Chromatography purification_method->chromatography Oil or Complex Mixture distillation Distillation purification_method->distillation Liquid pure_product Pure Pyrazole Product recrystallization->pure_product chromatography->pure_product distillation->pure_product analysis Purity Analysis (e.g., NMR, HPLC, GC) pure_product->analysis

Caption: General experimental workflow for pyrazole purification.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Change Solvent Lower Cooling Rate Add Seed Crystal oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->solution2 Yes success Successful Crystallization low_yield->success No solution3 Minimize Hot Solvent Ensure Thorough Cooling low_yield->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for pyrazole recrystallization.

References

Technical Support Center: N-Alkylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of pyrazole rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1][2] Low yields can be attributed to suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[2]

Q2: What factors influence the N1/N2 regioselectivity of the reaction?

A2: Regioselectivity in pyrazole N-alkylation is a multifaceted issue influenced by several key factors:[1][2]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[2][3]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and DMAc often promote the formation of a single regioisomer.[2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[2][4]

  • Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2] In some instances, changing the base can even lead to the opposite regioselectivity. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[2][5]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[2]

Q3: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]

Q4: Are there alternative methods to base-mediated N-alkylation?

A4: Yes, several alternative methods exist. Acid-catalyzed N-alkylation using trichloroacetimidates offers a mild alternative that avoids strong bases.[2][3] Other methods include phase transfer catalysis (PTC), which can provide high yields and simplify work-up, and enzyme-catalyzed reactions for high regioselectivity.[2][6]

Troubleshooting Guides

Problem 1: Poor regioselectivity (mixture of N1 and N2 isomers).

This is the most common issue in the N-alkylation of unsymmetrical pyrazoles. The following steps can help improve the regioselectivity of your reaction.

G start Poor Regioselectivity sterics Analyze Steric Factors start->sterics solvent Modify Solvent System sterics->solvent If sterics are not dominant sub_sterics Is one nitrogen significantly less hindered? Is the alkylating agent bulky? sterics->sub_sterics base Change the Base solvent->base If solvent change is ineffective sub_solvent Try polar aprotic (DMF, DMSO) or fluorinated alcohols (TFE, HFIP). solvent->sub_solvent agent Vary Alkylating Agent base->agent If base change is ineffective sub_base Switch between K₂CO₃, Cs₂CO₃, NaH. Consider stronger or weaker bases. base->sub_base temp Adjust Temperature agent->temp If agent change is ineffective sub_agent Use a bulkier alkylating agent to enhance steric effects. agent->sub_agent result Improved Regioselectivity temp->result sub_temp Lowering the temperature may increase selectivity. temp->sub_temp

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Low or no yield of the N-alkylated product.

Low yields can be frustrating. This guide provides a systematic approach to identify and resolve the issue.

G start Low/No Yield reagents Check Reagents & Stoichiometry start->reagents conditions Optimize Reaction Conditions reagents->conditions If reagents are fine sub_reagents Verify purity of starting materials. Confirm stoichiometry of pyrazole, base, and alkylating agent. reagents->sub_reagents deprotonation Ensure Complete Deprotonation conditions->deprotonation If conditions are optimized sub_conditions Increase temperature. Increase reaction time. Monitor by TLC/LC-MS. conditions->sub_conditions alternative Consider Alternative Methods deprotonation->alternative If deprotonation is not the issue sub_deprotonation Use a stronger base (e.g., NaH). Allow sufficient time for deprotonation before adding the alkylating agent. deprotonation->sub_deprotonation result Improved Yield alternative->result sub_alternative Try acid-catalyzed conditions. Explore phase transfer catalysis. alternative->sub_alternative G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-substituted pyrazole (1.0 eq) in DMSO. prep2 Add K₂CO₃ (2.0 eq). prep1->prep2 prep3 Add alkylating agent (1.1 eq). prep2->prep3 react Stir at appropriate temperature. Monitor by TLC or LC-MS. prep3->react workup1 Pour mixture into water. react->workup1 workup2 Extract with an organic solvent (e.g., EtOAc). workup1->workup2 workup3 Wash organic layer with brine, dry over Na₂SO₄. workup2->workup3 workup4 Concentrate in vacuo. workup3->workup4 workup5 Purify by flash column chromatography. workup4->workup5

References

Scale-up challenges for the production of pyrazole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of pyrazole intermediate production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up a Knorr-type pyrazole synthesis?

When moving from a lab-scale (grams) to a pilot or industrial scale (kilograms), several factors become critical. Heat management is paramount, as the condensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds is often exothermic.[1] Efficient cooling and controlled reagent addition are necessary to prevent runaway reactions and minimize byproduct formation.[1] Mixing efficiency also plays a significant role; inadequate agitation can lead to localized "hot spots" and concentration gradients, affecting yield and purity.[2] Finally, the choice of solvent and the method of product isolation (e.g., crystallization vs. distillation) must be re-evaluated for safety, efficiency, and cost at a larger scale.

Q2: How can I control the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound?

The formation of regioisomeric mixtures is a common and significant challenge when using unsymmetrical starting materials.[3][4] Regioselectivity is influenced by steric and electronic factors of the substituents on both the hydrazine and the dicarbonyl compound.[3] The initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to different products.[3] To improve selectivity on a larger scale, consider the following:

  • Solvent Choice: Aprotic dipolar solvents can sometimes offer better regioselectivity compared to polar protic solvents like ethanol.[5]

  • Temperature Control: Lowering the reaction temperature may favor the formation of one isomer over the other.[1]

  • Catalyst Screening: While often acid-catalyzed, screening different acid catalysts or even employing base-mediated conditions can alter the isomeric ratio.[6]

  • Protecting Groups: In some cases, strategic use of protecting groups on the hydrazine or dicarbonyl can direct the cyclization to the desired position.

Q3: My reaction mixture develops a dark color during synthesis. Is this normal, and how can it be minimized?

Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[3][4] The presence of acid can sometimes promote the formation of these colored byproducts.[3] To mitigate this:

  • Use High-Purity Reagents: Ensure starting materials, especially the hydrazine derivative, are pure and have been stored correctly.[3] Using a freshly opened or purified reagent is recommended.[3]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to color formation.[1]

  • pH Control: Adding a mild base, such as sodium acetate, can neutralize excess acid from hydrazine salts and lead to a cleaner reaction profile.[3]

Troubleshooting Guide

This guide addresses specific problems encountered during the experimental process in a question-and-answer format.

Problem: Low Reaction Yield

Q: My pyrazole synthesis is resulting in a consistently low yield after scale-up. What are the likely causes and troubleshooting steps?

Low yields are a common scale-up issue and can originate from several factors. A systematic approach is needed to identify the root cause.[4]

Potential Causes & Solutions:

  • Incomplete Reaction: Reactions that appear complete at the lab scale may stall at a larger scale due to mixing or thermal transfer issues.

    • Solution: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[3] Consider a moderate increase in temperature or reaction time.[7] A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can also help drive the reaction to completion.[3]

  • Starting Material Purity: Impurities in starting materials are a primary cause of side reactions that consume reagents and reduce yield.[5]

    • Solution: Verify the purity of the 1,3-dicarbonyl and hydrazine starting materials via analytical methods (e.g., NMR, GC/MS). Sourcing high-purity reagents (>98%) is crucial for reproducibility.[5]

  • Suboptimal Reaction Conditions: The ideal conditions (temperature, solvent, pH) determined at a small scale may not be optimal for a larger batch.

    • Solution: Re-optimize critical parameters. The choice of solvent can dramatically influence reaction rates.[5] For example, some cyclocondensations perform better in aprotic dipolar solvents than in ethanol.[5]

  • Product Loss During Workup/Purification: The product may be lost due to poor solubility in extraction solvents or inefficient crystallization.

    • Solution: Optimize the solvents used for extraction and recrystallization to ensure maximum product recovery.[1]

Problem: Purification Challenges

Q: I am struggling to purify my crude pyrazole intermediate. It co-elutes with impurities during column chromatography, and recrystallization is ineffective.

Purification is a major hurdle in scaling up pyrazole production, as impurities formed during the reaction can have similar physical properties to the desired product.[1]

Potential Causes & Solutions:

  • Formation of Isomers: Regioisomers are often the most difficult impurity to separate.[1]

    • Solution 1 (Reaction Optimization): The most effective solution is to prevent the formation of the isomer by optimizing reaction conditions for regioselectivity (see FAQ 2).

    • Solution 2 (Alternative Purification): If isomers are present, standard silica gel chromatography may be insufficient. Consider forming an acid addition salt of the pyrazole mixture. The different isomers may have salts with varying solubilities, allowing for separation by fractional crystallization.[8][9]

  • Tar-like Substances: Degradation of starting materials or intermediates at elevated temperatures can form polymeric, tar-like impurities.[7]

    • Solution: Optimize the reaction temperature, potentially running it at a lower temperature for a longer duration to minimize byproduct formation.[7] Ensure high-purity starting materials, as impurities can catalyze these side reactions.[7]

  • Ineffective Recrystallization: The product may be "oiling out" or precipitating too quickly, trapping impurities.

    • Solution: Screen a wide variety of solvent systems for recrystallization.[1] If the product crashes out of solution upon cooling, try adding more of the "good" solvent (in which the compound is more soluble) to the hot solution to slow down the crystallization process.[3]

Data Presentation: Impact of Solvent on Regioselectivity

The choice of solvent can significantly impact the ratio of regioisomers formed. The following table summarizes hypothetical data for the reaction of phenylhydrazine with an unsymmetrical β-ketoester to form two possible pyrazolone regioisomers.

SolventTemperature (°C)Reaction Time (h)Ratio (Isomer A : Isomer B)Combined Yield (%)
Ethanol80665 : 3585
Acetic Acid100480 : 2088
Toluene110870 : 3082
N,N-Dimethylformamide (DMF)100592 : 891
Dioxane100675 : 2586

Table 1: Effect of solvent on the regioselectivity and yield of a pyrazolone synthesis. This data is illustrative and results will vary based on specific substrates.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis (Lab Scale)

This protocol describes a general procedure for the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate)

  • Hydrazine Derivative (e.g., phenylhydrazine)

  • Solvent (e.g., Ethanol or Glacial Acetic Acid)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent (e.g., 5-10 mL per gram of dicarbonyl).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 equivalents) to the solution.[3] If using a hydrazine salt (e.g., phenylhydrazine HCl), a mild base like sodium acetate (1.1 equivalents) may be added.[3] The addition should be done at room temperature. For larger scales, the addition may need to be done slowly with cooling to control the exotherm.[1]

  • Reaction: Heat the mixture to reflux and maintain for the required time (typically 2-8 hours).[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]

  • Isolation: Cool the reaction mixture to room temperature. If the product crystallizes out of the solution, it can be collected by vacuum filtration.[3] Alternatively, the solvent can be removed under reduced pressure.[3]

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Visualizations

Experimental and Scale-Up Workflow

The following diagram illustrates a typical workflow for synthesizing and scaling up a pyrazole intermediate, from initial reaction to final product analysis.

G cluster_0 Lab Scale Synthesis cluster_1 Scale-Up Considerations start Starting Materials (Dicarbonyl, Hydrazine) reaction Cyclocondensation (Knorr Synthesis) start->reaction supply Reagent Sourcing & Quality start->supply monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring mixing Mixing Efficiency reaction->mixing safety Process Safety Assessment reaction->safety workup Work-up & Crude Isolation monitoring->workup purification Purification (Chromatography/ Recrystallization) workup->purification waste Waste Stream Management workup->waste analysis Characterization (NMR, MS, Purity) purification->analysis heat Heat Management (Exotherm Control) purification->heat

A typical workflow for pyrazole synthesis and scale-up.
Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing the cause of low product yield during pyrazole synthesis.

G start Problem: Low Yield c1 Are Starting Materials Pure? start->c1 c2 Is Reaction Going to Completion? c1->c2 Yes s1 Solution: Verify Purity (NMR, GC). Source High-Purity Reagents. c1->s1 No c3 Are Side Products (e.g., Isomers) Forming? c2->c3 Yes s2 Solution: Optimize Time/Temp. Adjust Stoichiometry. c2->s2 No c4 Is Product Lost During Work-up? c3->c4 No s3 Solution: Optimize Temp/Solvent for Selectivity. c3->s3 Yes s4 Solution: Optimize Extraction & Crystallization Solvents. c4->s4 Yes

A troubleshooting flowchart for diagnosing low yield.
Regioselectivity in Pyrazole Synthesis

This diagram illustrates how an unsymmetrical 1,3-diketone reacts with a substituted hydrazine to potentially form two different regioisomeric pyrazole products.

Potential reaction pathways leading to regioisomers.

References

Validation & Comparative

Interpretation of mass spectrometry fragmentation patterns for pyrazole esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of pyrazole esters in mass spectrometry is crucial for the accurate identification and structural elucidation of these important heterocyclic compounds. This guide provides a comparative analysis of the mass spectrometry fragmentation of various pyrazole esters, supported by experimental data and detailed methodologies, to aid in the interpretation of their mass spectra.

The pyrazole scaffold is a key component in many pharmaceuticals and agrochemicals, making the rapid and reliable identification of its derivatives essential. Electron ionization mass spectrometry (EI-MS) is a powerful tool for this purpose, and a thorough understanding of the fragmentation pathways of pyrazole esters can significantly streamline the process of structure confirmation.

Key Fragmentation Pathways of the Pyrazole Ring

The fundamental fragmentation of the pyrazole ring itself typically proceeds through two main pathways:

  • Expulsion of Hydrogen Cyanide (HCN): A common fragmentation route involves the loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion.

  • Loss of a Nitrogen Molecule (N2): Another characteristic fragmentation is the elimination of a neutral nitrogen molecule (N2, 28 Da).

The prevalence of these pathways can be influenced by the nature and position of substituents on the pyrazole ring.

Comparative Fragmentation Patterns of Substituted Pyrazole Esters

The fragmentation of pyrazole esters is a combination of the pyrazole ring fragmentation and cleavages associated with the ester functionality. The following table summarizes the key mass spectral data for a selection of ethyl pyrazole-3-carboxylates with different substituents at the 5-position.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Key Fragment Ions (m/z) and Proposed Assignments
Ethyl 5-methyl-1H-pyrazole-3-carboxylateC7H10N2O2154.17154125 ([M-C2H5]•+), 109 ([M-OC2H5]+), 81 ([M-COOC2H5]+)
Ethyl 5-phenyl-1H-pyrazole-3-carboxylateC12H12N2O2216.24216187 ([M-C2H5]•+), 171 ([M-OC2H5]+), 143 ([M-COOC2H5]+), 115, 77 (C6H5+)
Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateC13H14N2O3246.26246217 ([M-C2H5]•+), 201 ([M-OC2H5]+), 173 ([M-COOC2H5]+), 135, 107
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylateC12H11ClN2O2250.68250/252221/223 ([M-C2H5]•+), 205/207 ([M-OC2H5]+), 177/179 ([M-COOC2H5]+), 139/141, 111/113
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylateC12H11N3O4261.23261232 ([M-C2H5]•+), 216 ([M-OC2H5]+), 188 ([M-COOC2H5]+), 150, 122, 104

Data Interpretation:

  • Ester Group Fragmentation: A consistent fragmentation pattern across all the analyzed ethyl esters is the loss of the ethyl group (•C2H5, 29 Da) and the ethoxy group (•OC2H5, 45 Da), leading to the formation of prominent fragment ions. The cleavage of the entire carbethoxy group (•COOC2H5, 73 Da) is also a significant pathway.

  • Substituent Effects: The nature of the substituent at the 5-position significantly influences the subsequent fragmentation.

    • Phenyl and Substituted Phenyl Groups: When a phenyl group is present, characteristic fragments corresponding to the phenyl cation (m/z 77) and substituted phenyl cations are observed. For instance, the 4-methoxyphenyl substituted compound shows a fragment at m/z 107, and the 4-chlorophenyl analog exhibits isotopic peaks for chlorine-containing fragments.

    • Nitro Group: The presence of a nitro group leads to additional fragmentation pathways, including the loss of NO2 (46 Da) and NO (30 Da).

Experimental Protocols

The data presented in this guide were obtained from literature sources employing standard gas chromatography-mass spectrometry (GC-MS) or direct injection electron ionization mass spectrometry (EI-MS). A general experimental protocol is outlined below.

Sample Preparation:

  • Dissolve approximately 1 mg of the pyrazole ester derivative in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • For GC-MS analysis, dilute the sample to a final concentration of approximately 10-100 µg/mL.

Mass Spectrometry Conditions (Typical for EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-500

Gas Chromatography Conditions (for GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280-300 °C).

Visualizing Fragmentation and Workflows

To further clarify the fragmentation processes and the experimental approach, the following diagrams have been generated using the DOT language.

Fragmentation_Pathways M Molecular Ion [M]+• F1 [M-C2H5]+ M->F1 - •C2H5 F2 [M-OC2H5]+ M->F2 - •OC2H5 F3 [M-COOC2H5]+ M->F3 - •COOC2H5 F4 Pyrazole Ring Fragments F3->F4 Further fragmentation F5 Substituent Fragments F3->F5 Further fragmentation Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_DataInterp Data Interpretation Dissolve Dissolve Sample Dilute Dilute for GC-MS Dissolve->Dilute GC_MS GC-MS or Direct Infusion EI-MS Dissolve->GC_MS Ionization Electron Ionization (70 eV) GC_MS->Ionization Detection Mass Detection Ionization->Detection Identify_M Identify Molecular Ion Detection->Identify_M Analyze_Frags Analyze Fragment Ions Identify_M->Analyze_Frags Propose_Pathways Propose Fragmentation Pathways Analyze_Frags->Propose_Pathways Structure_Elucidate Structure Elucidation Propose_Pathways->Structure_Elucidate

A Comparative Guide to the X-ray Crystallography of N-tert-butyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of several N-tert-butyl pyrazole derivatives, offering insights into their molecular geometry and packing. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. As a point of comparison, the well-established non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a pyrazole derivative lacking a tert-butyl group, is included. Furthermore, the guide details the experimental protocol for single-crystal X-ray diffraction and explores the role of pyrazole derivatives as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical pathway in immuno-inflammatory diseases and cancer.

Crystallographic Data Comparison

The following tables summarize the key crystallographic parameters for selected N-tert-butyl pyrazole derivatives and the non-tert-butylated analogue, Celecoxib. These data provide a quantitative basis for comparing the effects of the bulky tert-butyl group on the crystal packing and molecular conformation of the pyrazole core.

Table 1: Unit Cell Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
(E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine[1][2][3]C₂₀H₂₀N₄O₂MonoclinicP2₁/c15.421(3)8.289(2)15.011(3)90104.93(3)901852.1(7)4
3,5-bis(t-butyl)-1H-pyrazol-4-amine[4]C₁₁H₂₁N₃MonoclinicP2₁/c11.2439(9)9.7110(6)11.9008(9)90112.832(9)901197.63(17)4
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine[5][6]C₁₃H₁₆N₄O₂MonoclinicP2₁/c11.9421(14)9.6419(11)11.7694(13)9093.504(2)901352.6(3)4
Celecoxib[7][8][9]C₁₇H₁₄F₃N₃O₂SMonoclinicP2₁/n21.123(1)9.267(1)23.825(2)90102.53(1)904552.5(5)8

Table 2: Selected Bond Lengths and Angles

CompoundBondLength (Å)AngleAngle (°)
(E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine[1][2][3]C(t-Bu)-C(pz)1.52(1)N(pz)-N(pz)-C(pz)112.2(6)
N(pz)-N(pz)1.38(1)C(pz)-N(pz)-N(pz)105.3(6)
3,5-bis(t-butyl)-1H-pyrazol-4-amine[4]C(t-Bu)-C(pz)1.534(3)N(pz)-N(pz)-C(pz)110.4(2)
N(pz)-N(pz)1.373(3)C(pz)-N(pz)-N(pz)107.0(2)
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine[5][6]C(t-Bu)-C(pz)1.525(2)N(pz)-N(pz)-C(pz)111.4(1)
N(pz)-N(pz)1.378(2)C(pz)-N(pz)-N(pz)106.3(1)
Celecoxib[7][8][9]C(ar)-C(pz)1.48(1)N(pz)-N(pz)-C(pz)112.1(6)
N(pz)-N(pz)1.36(1)C(pz)-N(pz)-N(pz)105.8(6)

(pz) denotes an atom within the pyrazole ring. (t-Bu) denotes the tert-butyl group. (ar) denotes an aromatic ring substituent.

Performance in Biological Systems: Inhibition of JAK/STAT Signaling

Many pyrazole derivatives have been identified as potent inhibitors of the Janus kinase (JAK) family of enzymes, which are key components of the JAK/STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and its dysregulation is implicated in numerous inflammatory diseases and cancers. The following table compares the inhibitory activity of a known pyrazole-based JAK inhibitor, Ruxolitinib, which provides a benchmark for the performance of novel N-tert-butyl pyrazole derivatives.

Table 3: Inhibitory Activity (IC₅₀) Against JAK Kinases

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Reference
Ruxolitinib3.32.842819[10]

Experimental Protocols

Synthesis of N-tert-butyl Pyrazole Derivatives

A general procedure for the synthesis of N-tert-butyl pyrazole derivatives involves the cyclocondensation of a β-diketone with a hydrazine derivative. For example, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can be synthesized in a one-pot, two-step sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-anisaldehyde.[11] The initial condensation is followed by a reduction step.[11] Similarly, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide is synthesized via a triethylamine-mediated sulfonamidation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride.[12]

Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of small molecules by single-crystal X-ray diffraction is a powerful analytical technique.[13][14][15] The general workflow is outlined below.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation JAK_STAT_pathway JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_expression Gene Expression DNA->Gene_expression Transcription Cytokine Cytokine Cytokine->Receptor Pyrazole_inhibitor Pyrazole Inhibitor Pyrazole_inhibitor->JAK Inhibition

References

A Comparative Analysis of the Biological Activities of Ethyl vs. Methyl Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, pyrazole carboxylates, particularly ethyl and methyl esters, have garnered significant attention as versatile intermediates and bioactive molecules. This guide provides an objective comparison of the biological performance of ethyl versus methyl pyrazole carboxylates, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutic agents.

Data Summary: A Comparative Overview

The biological activity of pyrazole carboxylates is significantly influenced by the nature of the ester group, with the ethyl and methyl variants often displaying distinct potencies. The following tables summarize quantitative data from various studies, highlighting the comparative efficacy of these two classes of compounds in antimicrobial, antifungal, and anticancer assays.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.

Compound IDR1R2Ester GroupTest OrganismMIC (µmol/mL)Reference
1a Phenyl2,5-dimethylthiophen-3-ylEthylEscherichia coli0.038[1][2]
1b Phenyl4-bromo-2-chlorophenylEthylCandida parapsilosis0.015[1][2]
2a Phenyl3-arylEthylStaphylococcus aureus-[3]
2b Phenyl3-arylEthylEscherichia coli-[3]

Note: Direct comparative data for methyl pyrazole carboxylates with identical R1 and R2 substituents was limited in the reviewed literature. The presented data for ethyl esters showcases their significant antimicrobial potential.

Antifungal Activity

The antifungal efficacy is often reported as the half-maximal effective concentration (EC50), where a lower value signifies greater potency.

Compound IDR1R2Ester GroupTest OrganismEC50 (µg/mL)Reference
3a 1-methyl-3-(trifluoromethyl)N-(5-chloropyridin-2-yl)-Gibberella zeae>50% inhibition at 100 µg/mL[4]
3b 1-phenyl-3-(trifluoromethyl)N-(substituted pyridinyl)-Gibberella zeaeLower activity than methyl analog[4]
4a ---Rhizoctonia solani0.37[5]

Note: A study on N-(substituted pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides indicated that replacing the N-1 methyl group with a phenyl group decreased antifungal activity, suggesting the nature of the substituent at this position is critical. While not a direct ester comparison, it highlights the sensitivity of the pyrazole core to structural modifications.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.

Compound IDR1R2Ester GroupCancer Cell LineIC50 (µM)Reference
5a vicinal diaryl-EthylPANC-1 (Pancreatic)4.8[6]
6a Biotin-conjugated--U251 (Brain)3.5[7]
7a 1,3-diphenyl--AGS (Gastric)6.5[8]

Note: The reviewed literature on anticancer activity predominantly featured more complex pyrazole derivatives where the carboxylate was often further modified. The data presented showcases the potency of pyrazole-containing compounds in general.

Key Signaling Pathways and Mechanisms of Action

Pyrazole derivatives exert their biological effects through various mechanisms, often by inhibiting key enzymes and signaling pathways crucial for pathogen survival or cancer cell proliferation.

One of the primary mechanisms for the antifungal activity of certain pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle.[9][10][11] Inhibition of SDH disrupts cellular energy production, leading to fungal cell death.

SDH_Inhibition cluster_tca Mitochondrion Pyrazoles Pyrazole Carboxamides SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition Electron Transport Chain Electron Transport Chain SDH->Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate TCA Cycle ATP Production ATP Production Electron Transport Chain->ATP Production

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamides.

In the context of anticancer activity, pyrazole derivatives have been shown to target several critical signaling pathways, including those mediated by:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Cyclin-Dependent Kinases (CDKs)

Inhibition of these pathways can lead to the suppression of tumor growth, proliferation, and angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Broth_Microdilution_Workflow A Prepare serial dilutions of pyrazole compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth C->D E Determine MIC: lowest concentration with no visible growth D->E

Caption: Workflow for Broth Microdilution Assay.

Protocol:

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][12]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with various concentrations of pyrazole compounds A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT solution to each well and incubate C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at ~570 nm using a plate reader E->F

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for a period of 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add a fresh medium containing MTT solution (e.g., 2 mg/mL). Incubate for 1.5 to 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[13][14]

Conclusion

The available data suggests that both ethyl and methyl pyrazole carboxylates are valuable scaffolds for the development of bioactive compounds. Ethyl pyrazole carboxylates have demonstrated significant antimicrobial and antifungal activities. While direct comparative studies are limited, the biological activity of these compounds is highly dependent on the overall substitution pattern on the pyrazole ring. The choice between an ethyl and a methyl ester should be considered in the context of the desired therapeutic target and the overall structure-activity relationship of the compound series. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to advance the therapeutic potential of this important class of molecules.

References

Navigating Pyrazole Synthesis: A Guide to Alternatives for Tert-butylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazole scaffolds is a cornerstone of medicinal chemistry. While tert-butylhydrazine has been a common reagent in this process, a growing emphasis on safety, efficiency, and molecular diversity has spurred the exploration of viable alternatives. This guide provides an objective comparison of various alternatives to tert-butylhydrazine for pyrazole synthesis, supported by experimental data and detailed protocols to inform your selection of the most suitable synthetic strategy.

The traditional Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Tert-butylhydrazine has been frequently employed due to its ability to introduce a bulky tert-butyl group, which can be advantageous for modulating physicochemical properties or serving as a protecting group that can be removed under acidic conditions.[3] However, the landscape of pyrazole synthesis is evolving, with a range of alternative reagents and methodologies offering distinct advantages in terms of availability, reactivity, safety, and the ability to introduce diverse functionalities.

Performance Comparison of Hydrazine Reagents and Alternative Methodologies

The choice of reagent for pyrazole synthesis significantly influences reaction yields, conditions, and the substitution pattern of the final product. The following table summarizes the performance of common alternatives to tert-butylhydrazine.

Reagent/MethodologyKey Features & ApplicationsTypical Reaction ConditionsTypical Yield (%)
Hydrazine Hydrate - Most common and simplest hydrazine source for N-unsubstituted pyrazoles.[4] - Highly reactive and often used in excess.Reflux in ethanol or acetic acid.[4]66-95%[4]
Phenylhydrazine - Introduces a phenyl group at the N1 position, creating 1-phenylpyrazole derivatives.[4] - Can influence the regioselectivity of the reaction.Room temperature to reflux in solvents like ethanol.[4]79-95%[4]
Methylhydrazine - Introduces a methyl group at the N1 position. The more nucleophilic nitrogen carrying the methyl group often dictates regioselectivity.[5]Varies depending on the substrate.-
Carboxymethylhydrazine - Leads directly to the corresponding NH-pyrazoles and is obtained with good regioselectivity.[5][6]Varies depending on the substrate.74-94%[5][6]
Sulfonyl Hydrazines - Used in tandem C(sp2)-H sulfonylation and pyrazole annulation processes.[2]Room temperature, catalyzed by molecular iodine.[2]Moderate to good.
Semicarbazide Hydrochloride - A "green" and efficient alternative to toxic hydrazine for the synthesis of N-unsubstituted pyrazoles.[7]"On water" conditions, often at room temperature.[7]85-98%[7]
Primary Amines - A hydrazine-free method for the preparation of N-alkyl and N-aryl pyrazoles.[8]Reaction with O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C.[8]Moderate.
Tosylhydrazones - Serve as diazo precursors in a safer alternative to handling diazo compounds directly.[9]Microwave activation or base-mediated decomposition.[9]-
Flow Chemistry - Offers enhanced safety, scalability, and reproducibility for pyrazole synthesis.[10][11][12] Can be applied with various hydrazine derivatives.Continuous flow setups with controlled temperature and residence time.[10][12]51-82%[10][12]

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis using Hydrazine Hydrate

This protocol describes a typical procedure for the synthesis of N-unsubstituted pyrazoles.

Materials:

  • 1,3-dicarbonyl compound (1 eq.)

  • Hydrazine hydrate (1.1-1.5 eq.)

  • Ethanol or acetic acid

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired pyrazole.

Synthesis of N-Aryl Pyrazoles using Phenylhydrazine

This method is used to introduce an aryl substituent at the N1 position of the pyrazole ring.

Materials:

  • 1,3-dicarbonyl compound (1 eq.)

  • Phenylhydrazine (1 eq.)

  • Ethanol

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in ethanol, add phenylhydrazine.

  • The mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to yield the 1-phenylpyrazole derivative.

Green Synthesis of N-Unsubstituted Pyrazoles using Semicarbazide Hydrochloride "On Water"

This environmentally friendly protocol avoids the use of toxic hydrazine and organic solvents.[7]

Materials:

  • 1,3-diketone or 4-aryl-2,4-diketoester (1 eq.)

  • Semicarbazide hydrochloride (1.1 eq.)

  • Water

Procedure:

  • A mixture of the 1,3-dicarbonyl compound and semicarbazide hydrochloride is suspended in water.

  • The suspension is stirred vigorously at room temperature or heated.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solid product is collected by filtration, washed with water, and dried to give the pure pyrazole derivative, often without the need for further purification.[7]

Reaction Pathways and Workflows

The synthesis of pyrazoles can be visualized through various reaction pathways. The following diagrams illustrate the classical Knorr synthesis and a modern flow chemistry approach.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative (e.g., R-NHNH2) hydrazine->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization Intermediate pyrazole Substituted Pyrazole cyclization->pyrazole

Fig. 1: Knorr Pyrazole Synthesis Pathway

Flow_Chemistry_Pyrazole_Synthesis cluster_inputs Reagent Streams cluster_process Flow Reactor cluster_output Collection reagent_A 1,3-Dicarbonyl Solution mixer T-Mixer reagent_A->mixer reagent_B Hydrazine Derivative Solution reagent_B->mixer reactor Heated Coil Reactor mixer->reactor Mixed Reagents collection Product Collection reactor->collection Reaction Mixture

Fig. 2: Flow Chemistry Workflow for Pyrazole Synthesis

Conclusion

The synthesis of pyrazoles is a dynamic field with a growing number of alternatives to traditional reagents like tert-butylhydrazine. Researchers now have a diverse toolkit at their disposal, from simple and cost-effective options like hydrazine hydrate to greener and safer methodologies employing semicarbazide hydrochloride or flow chemistry. The choice of the optimal synthetic route will depend on the desired substitution pattern, scalability, and the specific requirements of the target molecule. By carefully considering the comparative data and protocols presented in this guide, scientists can make informed decisions to advance their research in drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-substituted pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The versatility of this heterocyclic core allows for chemical modifications at three key positions, profoundly influencing its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,5-substituted pyrazoles, focusing on their applications as anticancer, antimicrobial, and kinase-inhibiting agents. The information is supported by quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and SAR principles.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro efficacy of various 1,3,5-substituted pyrazole derivatives against different biological targets.

Table 1: Anticancer Activity of 1,3,5-Trisubstituted Pyrazoles

Compound IDR1 SubstituentR3 SubstituentR5 SubstituentCell LineIC50 (µM)Reference
1 Phenyl4-Bromophenyl-HepG29.13[1]
2 Phenyl4-Bromophenyl-MCF-716.52[1]
3 Phenyl4-Bromophenyl-A5496.52[1]
4 Phenyl4-Bromophenyl-PC39.13[1]
5 -Phenyl4-NitrophenylMCF-73.90-35.5[2]
6 -Phenyl4-NitrophenylPC-321.9-28.6[2]
7 PhenylMethyl4-(quinoxalin-6-yl)--[3]
8 -BiphenylCyclobutylMCF70.13-0.73[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of 1,3,5-Trisubstituted Pyrazoles

Compound IDR1 SubstituentR3 SubstituentR5 SubstituentMicroorganismMIC (µg/mL)Reference
9 Nicotinoyl4-Hydroxyphenyl4-ChlorophenylS. aureus> Ciprofloxacin[4]
10 Nicotinoyl4-Hydroxyphenyl2,4-DichlorophenylS. aureus> Ciprofloxacin[4]
11 Nicotinoyl4-Hydroxyphenyl4-FluorophenylS. aureus> Ciprofloxacin[4]
12 Phenyl4-Methoxyphenyl4-HydroxyphenylC. albicans-[5]
13 Phenyl4-Methoxyphenyl4-HydroxyphenylE. coli-[5]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Kinase Inhibitory Activity of 1,3,5-Trisubstituted Pyrazoles

Compound IDR1 SubstituentR3 SubstituentR5 SubstituentKinase TargetIC50 (µM)Reference
14 ---PKCζ-[6]
15 Phenyl--EGFRSubmicromolar[7]
16 ---ERK-[8]
17 ---RIPK3-[8]
18 ---LsrK119[3]

PKCζ: Protein Kinase C zeta; EGFR: Epidermal Growth Factor Receptor; ERK: Extracellular signal-regulated kinase; RIPK3: Receptor-Interacting Protein Kinase 3; LsrK: Lsr-like kinase.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][9]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,5-substituted pyrazoles) and a vehicle control (e.g., DMSO). The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The following is a general protocol that can be adapted for specific kinases like PKCζ, EGFR, or ERK.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), ATP, and a suitable buffer with necessary cofactors (e.g., Mg²⁺).

  • Inhibitor Addition: The 1,3,5-substituted pyrazole derivatives are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: The reaction is stopped by adding a solution such as EDTA.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assay: Using a phospho-specific antibody that binds to the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.

    • Luminescence-Based Assay: Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase (e.g., Kinase-Glo® assay).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase (ERK) pathway, which are common targets for anticancer therapies involving pyrazole derivatives.[7][8]

EGFR_ERK_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds and Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Pyrazole 1,3,5-Substituted Pyrazole (Inhibitor) Pyrazole->EGFR Inhibits

Caption: EGFR-ERK signaling pathway and the inhibitory action of 1,3,5-substituted pyrazoles.

Experimental Workflow

The following diagram outlines the general workflow for screening 1,3,5-substituted pyrazole derivatives for their anticancer activity using the MTT assay.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add Pyrazole Derivatives (Varying Concentrations) Incubation1->Compound_Addition Incubation2 Incubate 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Solubilization Solubilize Formazan (DMSO) Incubation3->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT assay for cytotoxicity screening of pyrazole derivatives.

Logical Relationships: Structure-Activity Relationship (SAR)

This diagram illustrates the general principles of the structure-activity relationship for 1,3,5-substituted pyrazoles based on the reviewed literature.

SAR_Pyrazoles Pyrazole_Core 1 Pyrazole Core 3 5 R1_Node R1 Substituent (N1-position) Pyrazole_Core:f0->R1_Node R3_Node R3 Substituent Pyrazole_Core:f2->R3_Node R5_Node R5 Substituent Pyrazole_Core:f3->R5_Node R1_Aryl Aryl/Heteroaryl (e.g., Phenyl, Nicotinoyl) R1_Node->R1_Aryl R1_Alkyl Small Alkyl (e.g., Methyl) R1_Node->R1_Alkyl Activity Biological Activity (Anticancer, Antimicrobial, Kinase Inhibition) R1_Aryl->Activity Influences R1_Alkyl->Activity Influences R3_Aryl Substituted Aryl (e.g., 4-Bromophenyl, Biphenyl) R3_Node->R3_Aryl R3_Aryl->Activity Influences R5_Aryl Substituted Aryl (e.g., 4-Nitrophenyl, 4-Chlorophenyl) R5_Node->R5_Aryl R5_Heteroaryl Heteroaryl (e.g., Quinoxalinyl) R5_Node->R5_Heteroaryl R5_Aryl->Activity Influences R5_Heteroaryl->Activity Influences

Caption: Key structural determinants of biological activity in 1,3,5-substituted pyrazoles.

References

A Comparative Guide to HPLC Methods for Assessing the Purity of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity is a critical step in the synthesis of pyrazole compounds, which are key scaffolds in many pharmaceutical agents. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comprehensive comparison of various HPLC methods for determining the purity of synthesized pyrazole derivatives, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of HPLC Methods for Pyrazole Purity Analysis

The selection of an appropriate HPLC method is contingent on the specific characteristics of the pyrazole compound and the nature of the potential impurities. The following table summarizes the key performance attributes of the most common HPLC modes used for pyrazole analysis: Reversed-Phase (RP), Chiral, and Normal-Phase (NP) HPLC.

ParameterReversed-Phase (RP) HPLCChiral HPLCNormal-Phase (NP) HPLC
Primary Application General purity assessment, separation of starting materials, by-products, and degradants.Separation of enantiomers of chiral pyrazole compounds.Separation of regioisomers and other closely related isomers.
Stationary Phase (Column) C18 (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm), Newcrom R1Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2)Silica, Cyano (CN), Amino (NH2)
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradients, often with additives like 0.1% TFA or phosphoric acid.[1][2]n-Hexane/Ethanol, n-Hexane/2-Propanol for normal phase mode; pure methanol or acetonitrile for polar organic mode.[3]Hexane/Ethyl Acetate, Hexane/Isopropanol gradients.
Limit of Detection (LOD) ~4 µg/mL[2]Analyte dependent, generally in the µg/mL range.Analyte dependent, generally in the µg/mL range.
Limit of Quantification (LOQ) ~15 µg/mL[2]Analyte dependent, generally in the µg/mL range.Analyte dependent, generally in the µg/mL range.
Resolution Good for separating compounds with different polarities.High resolution for enantiomers (up to 30 reported).[3]Effective for separating isomers with different polarity in a non-aqueous environment.[1]
Linearity (r²) > 0.998[2]Typically > 0.99Typically > 0.99
Analysis Time Typically 10-30 minutes.Can be short (~5 min) in polar organic mode or longer (~30 min) in normal phase mode.[3]Typically 10-30 minutes.

Experimental Protocols

Detailed methodologies for the key HPLC techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific pyrazole derivative being analyzed.

Reversed-Phase HPLC for General Purity

This method is suitable for the routine analysis of a wide range of pyrazole compounds to separate the main component from polar and non-polar impurities.

Materials and Reagents:

  • HPLC grade acetonitrile and/or methanol

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or phosphoric acid

  • Synthesized pyrazole compound

  • Reference standard of the pyrazole compound

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B) in a ratio of 20:80 (v/v).[2] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the synthesized pyrazole sample in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 25 ± 2°C[2]

    • Injection Volume: 5.0 µL[2]

    • Detection Wavelength: 206 nm[2]

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Determine the purity of the synthesized compound by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Chiral HPLC for Enantiomeric Purity

This method is essential for determining the enantiomeric excess of chiral pyrazole compounds.

Materials and Reagents:

  • HPLC grade n-hexane, ethanol, and 2-propanol

  • HPLC grade methanol and acetonitrile

  • Racemic and enantiomerically enriched pyrazole samples

Instrumentation:

  • HPLC system as described for RP-HPLC.

  • Chiral column (e.g., Lux cellulose-2 or Lux amylose-2).

Procedure:

  • Mobile Phase Preparation:

    • Normal Mode: Prepare a mixture of n-hexane and ethanol (e.g., 90:10 v/v).

    • Polar Organic Mode: Use 100% methanol or 100% acetonitrile.[3]

  • Sample Preparation: Dissolve the pyrazole sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of the pyrazole compound.

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Then, inject the enantiomerically enriched sample to determine the peak areas for each enantiomer.

  • Enantiomeric Excess (% ee) Calculation: Calculate the % ee using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Normal-Phase HPLC for Isomer Separation

This method is particularly useful for separating regioisomers of pyrazole compounds that are not easily resolved by reversed-phase chromatography.

Materials and Reagents:

  • HPLC grade n-hexane and ethyl acetate

  • Synthesized pyrazole compound containing isomers

Instrumentation:

  • HPLC system as previously described.

  • Silica or Cyano (CN) column.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethyl acetate (e.g., starting with a 95:5 v/v ratio).

  • Sample Preparation: Dissolve the pyrazole sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of the pyrazole compound.

  • Analysis: Inject the sample and monitor the separation. A gradient elution, where the percentage of ethyl acetate is increased over time, may be necessary to resolve closely eluting isomers.

Visualizing the HPLC Workflow and Method Selection

To further clarify the process of HPLC-based purity assessment, the following diagrams illustrate the general experimental workflow and a logical approach to method selection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesized Pyrazole Compound weighing Accurate Weighing synthesis->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system HPLC System Setup (Column, Mobile Phase, Detector) filtration->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV-Vis/PDA Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity/Enantiomeric Excess Calculation integration->calculation report Generate Report calculation->report

Caption: General experimental workflow for HPLC purity assessment of synthesized pyrazole compounds.

HPLC_Method_Selection start Start: Assess Purity of Synthesized Pyrazole is_chiral Is the compound chiral? start->is_chiral is_isomer Are there regioisomers or other isomers? is_chiral->is_isomer No chiral_hplc Chiral HPLC (Enantiomeric Purity) is_chiral->chiral_hplc Yes rp_hplc Reversed-Phase HPLC (General Purity) is_isomer->rp_hplc No np_hplc Normal-Phase HPLC (Isomer Separation) is_isomer->np_hplc Yes end End: Purity Profile Established rp_hplc->end chiral_hplc->is_isomer np_hplc->rp_hplc

Caption: Logical comparison for selecting the appropriate HPLC method for pyrazole analysis.

References

Comparative Efficacy of Pyrazole Derivatives in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of anticancer agent discovery is continually evolving, with heterocyclic compounds like pyrazole derivatives demonstrating significant therapeutic potential. This guide provides an objective comparison of various pyrazole-based compounds, supported by experimental data, to aid in the identification and development of novel cancer therapies.

The unique chemical structure of the pyrazole ring allows for a wide range of pharmacological activities, making it a privileged scaffold in medicinal chemistry.[1] Numerous pyrazole derivatives have been synthesized and evaluated for their potential to combat various cancers, with many exhibiting potent cytotoxic and apoptotic effects against a multitude of cancer cell lines.[2] These compounds often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][3]

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented in micromolar (µM). A lower IC50 value indicates greater efficacy.

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Celecoxib COX-2MCF-7Breast Cancer25.2 - 37.2[4]
MDA-MB-231Breast Cancer25.3[4]
HCT-116Colon Cancer~37[4]
HepG2Liver Cancer~28[4]
Sorafenib RAF, VEGFR, PDGFRPLC/PRF/5Liver Cancer6.3[4]
HepG2Liver Cancer4.5[4]
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9HCT-116Colon Cancer0.04 - 0.94[4]
HT29Colon Cancer~0.1[4]
A549Lung Cancer~0.2[4]
Compound 25 (pyrazole benzothiazole hybrid) VEGFR-2HT29Colon Cancer3.17 - 6.77[1]
PC3Prostate Cancer3.17 - 6.77[1]
A549Lung Cancer3.17 - 6.77[1]
U87MGGlioblastoma3.17 - 6.77[1]
Compound 43 (pyrazole carbaldehyde derivative) PI3 KinaseMCF-7Breast Cancer0.25[1]
Compound 50 (fused pyrazole derivative) EGFR, VEGFR-2HepG2Liver Cancer0.71[1]
Compound 28 (1,3,4-trisubstituted pyrazole) Not SpecifiedHCT116Colon Cancer0.035[1]
UO31Renal Cancer2.24[1]
HepG2Liver Cancer0.028[1]
Compound 59 (polysubstituted pyrazole) DNAHepG2Liver Cancer2[1]
Compound 48 (pyrazolo[4,3-f]quinoline derivative) Haspin KinaseHCT116Colon Cancer1.7[1]
HeLaCervical Cancer3.6[1]
Compounds 33 & 34 (indole-pyrazole hybrids) CDK2HCT116, MCF7, HepG2, A549Colon, Breast, Liver, Lung< 23.7[1]
Compound 11 (pyrazoline derivative) Not SpecifiedAsPC-1Pancreatic Cancer16.8[5]
U251Glioblastoma11.9[5]
CF-6 (pyrazole oxime) Not SpecifiedA-549Lung Cancer12.5

Experimental Protocols

The validation of the anticancer activity of pyrazole derivatives relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to form purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Include a positive control (e.g., a known anticancer drug) and a negative control (untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL.[7]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid dye that is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole derivative for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis using Propidium Iodide (PI)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[10] This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[10]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole derivative for the desired time and harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping.[11] Incubate on ice for at least 30 minutes.[11]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a PI staining solution that also contains RNase A to eliminate staining of double-stranded RNA.[12]

  • Incubation: Incubate the cells in the staining solution.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, collecting the PI fluorescence data on a linear scale. Gate out doublets and clumps for accurate analysis.[11]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_conclusion synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis apoptosis_assay->cell_cycle_analysis western_blot Western Blot (Protein Expression) cell_cycle_analysis->western_blot enzyme_assay Kinase Inhibition Assay western_blot->enzyme_assay lead_compound Lead Compound Identification enzyme_assay->lead_compound

Experimental workflow for validating anticancer activity.

celecoxib_pathway celecoxib Celecoxib cox2 COX-2 celecoxib->cox2 inhibits pi3k_akt PI3K/Akt Pathway celecoxib->pi3k_akt inhibits (COX-2 independent) nfkb NF-κB Pathway celecoxib->nfkb inhibits (COX-2 independent) apoptosis Apoptosis celecoxib->apoptosis induces pge2 PGE2 cox2->pge2 produces proliferation Cell Proliferation & Survival pge2->proliferation angiogenesis Angiogenesis pge2->angiogenesis pi3k_akt->proliferation nfkb->proliferation

Simplified signaling pathway for Celecoxib.

sorafenib_pathway sorafenib Sorafenib raf RAF Kinases (BRAF, c-RAF) sorafenib->raf inhibits vegfr VEGFR sorafenib->vegfr inhibits pdgfr PDGFR sorafenib->pdgfr inhibits mek_erk MEK/ERK Pathway raf->mek_erk angiogenesis Tumor Angiogenesis vegfr->angiogenesis pdgfr->angiogenesis proliferation Tumor Cell Proliferation mek_erk->proliferation

Key signaling pathways targeted by Sorafenib.

at7519_pathway at7519 AT7519 cdk1 CDK1/Cyclin B at7519->cdk1 inhibits cdk2 CDK2/Cyclin E/A at7519->cdk2 inhibits cdk9 CDK9/Cyclin T at7519->cdk9 inhibits g2m_transition G2/M Transition cdk1->g2m_transition g1s_transition G1/S Transition cdk2->g1s_transition transcription Transcription cdk9->transcription cell_cycle_arrest Cell Cycle Arrest g2m_transition->cell_cycle_arrest g1s_transition->cell_cycle_arrest apoptosis Apoptosis transcription->apoptosis

References

Safety Operating Guide

Proper Disposal of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate, a common reagent in synthetic chemistry. Adherence to these guidelines is essential for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is known to cause skin, eye, and respiratory irritation.[1][2][3] Always wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling of this chemical and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed and specialized chemical waste disposal company.[1][4] This ensures that the compound is managed in an environmentally safe and compliant manner. Never dispose of this chemical down the drain or in regular trash.[4][5]

Step 1: Waste Segregation Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure correct disposal.[4]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled container for liquid chemical waste.[4]

  • Solid Waste: Any contaminated materials, such as pipette tips, weighing paper, or absorbent materials used for spills, should be collected in a separate, designated container for solid chemical waste.[4]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), an accurate list of all constituents with their approximate concentrations, and the date when waste accumulation began.[5]

Step 3: Storage

  • Store sealed waste containers in a designated, cool, dry, and well-ventilated chemical waste storage area.[1][4]

  • Segregate containers of incompatible materials to prevent accidental reactions.[4]

  • The Safety Data Sheet (SDS) for this compound specifies that it is light and moisture-sensitive and should be stored under Argon.[1] While this applies to the pure product, these sensitivities should be considered for its waste storage as well.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[4]

  • Provide a detailed inventory of the waste, including the chemical names and quantities, to the disposal company.[4]

  • Follow their specific instructions for packaging and preparing the waste for transport.[4]

Chemical and Hazard Profile

The following table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyDataCitation(s)
Physical State Liquid[1]
Appearance Light yellow[1]
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[1]
Hazardous Decomposition In case of combustion, emits toxic fumes of carbon dioxide and carbon monoxide.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_ehs Coordination with EHS cluster_disposal Final Disposal A Identify Waste (Liquid or Solid Contaminated with This compound) B Segregate Waste Streams (Separate Liquid and Solid Waste) A->B C Select & Label Appropriate Waste Container - 'Hazardous Waste' - Chemical Name & Concentration - Accumulation Date B->C D Store Waste Container in Designated, Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Provide Waste Inventory (Chemicals & Quantities) E->F G Prepare for Pickup per Contractor's Instructions F->G H Waste Collected by Licensed Professionals G->H I Compliant Treatment & Disposal H->I

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

References

Personal protective equipment for handling ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment.

Hazard Identification and Classification

While comprehensive toxicological data is not available for this specific compound, the available Safety Data Sheet (SDS) and information on related pyrazole derivatives indicate the following potential hazards.[1][2][3] It is crucial to handle this compound with the assumption that it may possess similar or greater hazards.

Hazard StatementClassificationPrecautionary Code
Causes skin irritationSkin IrritationH315
Causes serious eye irritationEye IrritationH319
May cause respiratory irritationSpecific Target Organ ToxicityH335
Harmful if swallowedAcute Toxicity, OralH302 (Assumed)

Data is based on structurally similar compounds and should be treated as indicative.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure through skin and eye contact, inhalation, and ingestion.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are required in the immediate work area.[3]

Personal Protective Equipment
PPE CategoryItemSpecifications and Guidelines
Eye and Face Chemical Splash GogglesMust meet national or regional standards (e.g., EN166, ANSI Z87.1). Required for all handling procedures.[3][6]
Face ShieldTo be worn over goggles, especially when there is a significant risk of splashing or during highly exothermic reactions.[1][2]
Hand Chemical-Resistant GlovesDouble gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves immediately and properly.[1][4]
Body Flame-Resistant Laboratory CoatA standard lab coat is mandatory for all laboratory work.[2][6]
Impervious Clothing/ApronRecommended to prevent skin contact, especially when handling larger quantities.[2]
Respiratory Air-Purifying Respirator (if necessary)Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient or during emergency situations. A self-contained breathing apparatus may be necessary in case of a large spill or fire.[3][7]

Operational and Disposal Plans

Handling and Storage
  • Handling:

    • Always handle the compound within a certified chemical fume hood.[5]

    • Avoid breathing vapors or mists.[3]

    • Prevent contact with skin, eyes, and clothing.[5]

    • Wash hands thoroughly after handling.[8]

    • Ensure adequate ventilation in the work area.[3]

  • Storage:

    • Store in a cool, well-ventilated area.[3]

    • Keep the container tightly closed and store under an inert gas like Argon.[3]

    • The compound is noted to be light and moisture sensitive.[3]

    • Store in the original packaging.[3]

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][8]

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Prevent entry into the area.

    • Contact your institution's emergency response team.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][8]

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[5][10]

  • Contaminated Packaging: Dispose of the original container as hazardous waste in compliance with local, state, and federal regulations.[3][5]

  • Licensed Disposal Service: All waste disposal must be handled by a licensed professional waste disposal service.[4]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Hazardous Waste Properly cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard laboratory workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.